molecular formula C9H10Cl2O B8691610 1-Chloro-4-(3-chloropropoxy)benzene

1-Chloro-4-(3-chloropropoxy)benzene

Cat. No.: B8691610
M. Wt: 205.08 g/mol
InChI Key: HRGKYGQCSVUDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(3-chloropropoxy)benzene is a halogenated alkoxybenzene with the molecular formula C9H11ClO . This compound is of significant interest in organic synthesis, where alkoxybenzene derivatives are widely utilized as key intermediates . Its structure, featuring both an ether linkage and chloroalkyl terminal group, makes it a versatile building block for constructing more complex molecules. For instance, related halogenoalkoxybenzenes are employed in the synthesis of diketopyrrolopyrrole derivatives, a class of strongly fluorescent heterocyclic pigments with applications in material science . Researchers value this compound for its utility in molecular structure optimization through variations of substituents on aromatic systems . The synthesis of such compounds typically involves the alkylation of a phenol derivative, such as reacting a dihydroxybenzene with a dihaloalkane in the presence of a base like potassium carbonate . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-chloro-4-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H10Cl2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2

InChI Key

HRGKYGQCSVUDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-chlorophenyl 3-chloropropyl ether: Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical compound referred to as 4-chlorophenyl 3-chloropropyl ether, with a primary focus on its systematic nomenclature, synonyms, and structural elucidation. As a Senior Application Scientist, this document aims to deliver field-proven insights and technical accuracy to support research and development activities.

Introduction and Structural Verification

The initial query for "4-chlorophenyl 3-chloropropyl ether" points to a specific chemical structure. To ensure clarity and accuracy in scientific communication, it is imperative to first establish the correct and unambiguous nomenclature for this compound according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

The structure consists of a 4-chlorophenyl group and a 3-chloropropyl group linked by an ether oxygen atom. The 4-chlorophenyl group is a benzene ring substituted with a chlorine atom at the para-position. The 3-chloropropyl group is a three-carbon alkyl chain with a chlorine atom on the terminal carbon.

IUPAC Nomenclature Elucidation

According to IUPAC nomenclature rules for ethers, the more complex group is treated as the parent alkane, and the smaller group attached to the oxygen is named as an alkoxy substituent. In this case, the benzene ring is the more complex parent structure.

Therefore, the systematic IUPAC name for 4-chlorophenyl 3-chloropropyl ether is 1-chloro-4-(3-chloropropoxy)benzene .

This name is derived as follows:

  • benzene : The parent hydrocarbon is the benzene ring.

  • 1-chloro- : A chlorine atom is attached to the first carbon of the benzene ring.

  • 4-(3-chloropropoxy)- : An alkoxy group is attached to the fourth carbon of the benzene ring. This group consists of a three-carbon chain ("propoxy") with a chlorine atom on the third carbon of that chain ("3-chloro").

Synonyms and Alternative Nomenclature

While "1-chloro-4-(3-chloropropoxy)benzene" is the formally correct IUPAC name, several synonyms and alternative naming conventions may be encountered in literature and chemical databases. These include:

  • 4-chlorophenyl 3-chloropropyl ether

  • p-chlorophenyl 3-chloropropyl ether

  • 1-(3-chloropropoxy)-4-chlorobenzene

It is crucial for researchers to recognize these variations to ensure comprehensive literature searches and accurate identification of the compound.

Chemical Identifiers and Data Availability

A thorough search of prominent chemical databases, including PubChem, reveals a significant finding: there is currently no specific entry, and therefore no assigned CAS Registry Number, for "1-chloro-4-(3-chloropropoxy)benzene". This suggests that the compound is either not widely synthesized, is a novel chemical entity, or is not yet extensively documented in public databases.

For comparative purposes, it is useful to examine a structurally similar compound that is well-documented: 1-chloro-4-(3-chloropropyl)benzene . This related molecule lacks the ether oxygen, with the 3-chloropropyl group directly attached to the benzene ring.

Identifier1-chloro-4-(3-chloropropoxy)benzene1-chloro-4-(3-chloropropyl)benzene[1]
IUPAC Name 1-chloro-4-(3-chloropropoxy)benzene1-chloro-4-(3-chloropropyl)benzene
CAS Registry Number Not Available64473-34-3[1]
Molecular Formula C₉H₁₀Cl₂OC₉H₁₀Cl₂
Molecular Weight 205.08 g/mol 189.08 g/mol [1]

Structural Representation

The relationship between the common name and the IUPAC-named structure is visualized below.

Caption: Relationship between common and IUPAC nomenclature.

Synthesis and Experimental Protocols

Given the absence of specific literature on the synthesis of 1-chloro-4-(3-chloropropoxy)benzene, a plausible synthetic route can be proposed based on the well-established Williamson ether synthesis.

Proposed Synthesis of 1-chloro-4-(3-chloropropoxy)benzene

This protocol is a hypothetical procedure based on standard organic chemistry principles.

Materials:

  • 4-chlorophenol

  • 1-bromo-3-chloropropane

  • Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • Deprotonation of 4-chlorophenol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-chlorophenol in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of sodium hydride to the solution. The reaction will generate hydrogen gas, which should be safely vented.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-chlorophenoxide.

  • Nucleophilic Substitution:

    • To the solution of the phenoxide, add 1-bromo-3-chloropropane dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-chloro-4-(3-chloropropoxy)benzene.

Williamson_Ether_Synthesis 4-chlorophenol 4-chlorophenol Phenoxide Sodium 4-chlorophenoxide (Intermediate) 4-chlorophenol->Phenoxide Deprotonation NaH NaH (Base) NaH->Phenoxide Product 1-chloro-4-(3-chloropropoxy)benzene Phenoxide->Product SN2 Reaction 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Product

Caption: Proposed Williamson ether synthesis workflow.

Conclusion

The compound commonly referred to as "4-chlorophenyl 3-chloropropyl ether" is systematically named 1-chloro-4-(3-chloropropoxy)benzene under IUPAC guidelines. While this nomenclature provides a clear and unambiguous identifier, the compound itself appears to be sparsely documented in major chemical databases, lacking a designated CAS Registry Number. Researchers investigating this molecule should be precise in their use of its IUPAC name and be aware of potential synonyms. The proposed synthetic protocol offers a viable starting point for its preparation in a laboratory setting. The information provided on the related compound, 1-chloro-4-(3-chloropropyl)benzene, can serve as a useful reference for predicting potential physical and chemical properties.

References

  • PubChem. 1-chloro-4-(3-chloropropyl)benzene. National Center for Biotechnology Information. [Link]

Sources

A World of Difference: A Technical Guide to 1-chloro-4-(3-chloropropoxy)benzene and 1-chloro-4-(3-chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical synthesis and drug discovery, subtle structural modifications can lead to profound changes in a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two seemingly similar molecules: 1-chloro-4-(3-chloropropoxy)benzene and 1-chloro-4-(3-chloropropyl)benzene. The core distinction—the presence of an ether oxygen atom in the former versus a methylene group in the latter—serves as a central theme to explore their divergent characteristics. We will dissect their structural and physicochemical properties, delineate distinct synthetic strategies, compare their chemical reactivity and spectroscopic signatures, and, most critically, evaluate the implications of this single-atom difference in the context of medicinal chemistry and drug development.

The Significance of a Single Atom: An Introduction

At first glance, 1-chloro-4-(3-chloropropoxy)benzene and 1-chloro-4-(3-chloropropyl)benzene appear to be close chemical cousins. Both possess a 4-chlorophenyl ring and a 3-chloropropyl chain, suggesting they are bifunctional intermediates useful for building more complex molecular architectures. However, the linker connecting these two moieties—an ether (-O-) versus an alkyl (-CH₂-) group—fundamentally alters the identity and utility of each compound.

The ether linkage introduces polarity, conformational flexibility, and a potential site for metabolic action, while the alkyl chain provides a more rigid, lipophilic, and metabolically robust connection. Understanding these differences is not merely an academic exercise; for drug development professionals, the choice between such linkers is a critical decision that can dictate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for a biological target. This guide illuminates the causality behind these differences, providing researchers with the foundational knowledge to make informed decisions in their synthetic and drug discovery endeavors.

Structural and Physicochemical Dissection

The most fundamental differences between these two molecules arise directly from their elemental composition and the resulting three-dimensional structure.

Nomenclature and Structure

The IUPAC nomenclature precisely defines the structural variance:

  • 1-chloro-4-(3-chloropropoxy)benzene : The term "propoxy" indicates a three-carbon propyl chain attached via an oxygen atom, forming an ether.

  • 1-chloro-4-(3-chloropropyl)benzene : The term "propyl" signifies a direct carbon-carbon bond between the aromatic ring and the three-carbon alkyl chain.[1][2]

The structural difference is visualized below.

G cluster_0 1-chloro-4-(3-chloropropoxy)benzene cluster_1 1-chloro-4-(3-chloropropyl)benzene a Cl-Ph-O-CH₂-CH₂-CH₂-Cl b Cl-Ph-CH₂-CH₂-CH₂-Cl G A 4-Chlorophenol + 1-Bromo-3-chloropropane B Add K₂CO₃ in Acetone A->B Step 1: Reagents C Heat to Reflux (10-12h) B->C Step 2: Reaction D Cool & Filter C->D Step 3: Quenching E Aqueous Workup & Extraction D->E Step 4: Isolation F Column Chromatography E->F Step 5: Purification G 1-chloro-4-(3-chloropropoxy)benzene F->G G A Chlorobenzene + Propanoyl Chloride B Friedel-Crafts Acylation (AlCl₃, DCM) A->B Step 1 C Intermediate: 1-(4-chlorophenyl)propan-1-one B->C D Clemmensen Reduction (Zn(Hg), HCl) C->D Step 2 E Aqueous Workup & Purification D->E F 1-chloro-4-(3-chloropropyl)benzene E->F

Sources

1-(3-Chloropropoxy)-4-chlorobenzene safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13956-66-6 | Role: Privileged Scaffold Linker & Alkylating Agent

Executive Summary

This technical guide profiles 1-(3-Chloropropoxy)-4-chlorobenzene , a bifunctional building block extensively utilized in medicinal chemistry. Characterized by a p-chlorophenoxy moiety linked to a propyl chloride tail, this molecule serves as a critical "linker" in the synthesis of antipsychotics, antifungals (e.g., azole derivatives), and GPCR ligands.

Unlike generic Safety Data Sheets (SDS), this document integrates physicochemical profiling with reaction engineering and risk management, designed specifically for research personnel handling gram-to-kilogram scale synthesis.

Part 1: Chemical Identity & Physicochemical Profiling[1]

The "What": Understanding the electrophilic and lipophilic nature of this compound is essential for predicting its behavior in biological assays and synthetic workflows.

Identity Matrix
ParameterSpecification
IUPAC Name 1-(3-Chloropropoxy)-4-chlorobenzene
Common Synonyms 3-(4-Chlorophenoxy)propyl chloride; p-Chlorophenoxypropyl chloride
CAS Number
Molecular Formula C₉H₁₀Cl₂O
Molecular Weight 205.08 g/mol
SMILES ClCCCCOc1ccc(Cl)cc1
Physicochemical Properties (Experimental & Predicted)
PropertyValueCausality / Implication
Physical State Viscous Liquid / Low-Melting SolidIntermolecular dipole-dipole interactions (C-Cl) increase viscosity compared to unsubstituted ethers.
Boiling Point ~285°C (Predicted @ 760 mmHg)High boiling point requires vacuum distillation (e.g., 0.5 mmHg) for purification to avoid thermal decomposition.
LogP (Octanol/Water) 3.3 ± 0.4High Lipophilicity. Readily penetrates cell membranes; potential for bioaccumulation in aquatic organisms.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water. Requires organic co-solvents for biological testing.

Part 2: Hazard Identification & Toxicology (GHS Standards)

The "Risk": As an alkyl chloride, this compound is an alkylating agent . It possesses a reactive electrophilic carbon capable of modifying nucleophilic residues (DNA/Proteins), necessitating strict containment.

GHS Classification
PictogramHazard CodeHazard StatementMechanism of Toxicity
⚠️ Irritant H315 Causes skin irritation.[1]Lipophilic solvent effect strips dermal oils; alkylation of epidermal proteins triggers inflammation.
⚠️ Irritant H319 Causes serious eye irritation.[1][2][3]Direct interaction with corneal mucosa.
⚠️ Irritant H335 May cause respiratory irritation.[2]Inhalation of aerosols irritates bronchial lining.
🐟 Environmental H411 Toxic to aquatic life with long-lasting effects.[4]High LogP (3.[4]3) indicates persistence and bioconcentration potential in aquatic food webs.
Emergency Response Logic (Decision Tree)

Visualizing the immediate response protocol for spills or exposure.

SafetyLogic Start Exposure Event Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill Action1 Flush 15min (Water) Remove Contaminated Clothing Skin->Action1 Action2 Move to Fresh Air Support Oxygen if needed Inhal->Action2 Action3 Absorb with Sand/Vermiculite Do NOT use combustible sawdust Spill->Action3 Disposal Dispose as Halogenated Waste Action3->Disposal

Figure 1: Emergency Response Decision Tree. Note the specific prohibition of combustible absorbents due to the compound's chemical nature.

Part 3: Synthesis & Reaction Engineering

The "Expertise": The most robust synthesis involves a Williamson Ether Synthesis . While many protocols exist, the method below is optimized for regioselectivity and safety, avoiding the formation of the bis-phenoxy byproduct.

Optimized Protocol: 4-Chlorophenol Alkylation

Objective: Synthesize 1-(3-Chloropropoxy)-4-chlorobenzene with >95% purity.

Reagents:

  • Nucleophile: 4-Chlorophenol (1.0 eq)

  • Electrophile: 1-Bromo-3-chloropropane (1.5 eq) — Note: The bromo-terminus is more reactive (better leaving group) than the chloro-terminus, ensuring selective mono-alkylation.

  • Base: Potassium Carbonate (

    
    , 2.0 eq) — Anhydrous, granular.
    
  • Solvent: Acetone (Reflux) or DMF (60°C). Acetone is preferred for easier workup.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chlorophenol (10g, 77.8 mmol) and

    
     (21.5g, 155.6 mmol) in anhydrous Acetone (150 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-Bromo-3-chloropropane (18.4g, 116.7 mmol) dropwise over 20 minutes.

    • Causality: Slow addition prevents localized high concentrations that could favor side reactions.

  • Reflux: Heat the mixture to reflux (~56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Endpoint: Disappearance of the phenol spot.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Isolation: Kugelrohr distillation or Flash Chromatography (Silica, 100% Hexanes

    
     5% EtOAc).
    
Reaction Workflow Diagram

SynthesisWorkflow Reagents Reagents: 4-Cl-Phenol + Base + 1-Br-3-Cl-propane Intermed Intermediate: Phenoxide Anion Reagents->Intermed Deprotonation Reaction Reaction: SN2 Attack at Br-site (Reflux 16h) Intermed->Reaction Nucleophilic Attack Workup Workup: Filter Salts -> Wash NaOH Reaction->Workup TLC Complete Product Product: 1-(3-Chloropropoxy)-4-chlorobenzene Workup->Product Distillation

Figure 2: Synthetic workflow emphasizing the SN2 mechanism and critical workup steps to remove unreacted phenol.

Part 4: Analytical Validation (Self-Validating Protocols)

The "Trustworthiness": A protocol is only as good as its validation. Use these spectral markers to confirm identity and purity.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (7.26 ppm reference).
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.80 – 7.25 Multiplet4HAromatic Ar-H Characteristic AA'BB' system of p-substituted benzene.
4.10 Triplet (

Hz)
2HAr-O-CH

-
Deshielded by oxygen; confirms ether linkage.
3.75 Triplet (

Hz)
2H-CH

-Cl
Terminal alkyl chloride (diagnostic peak).
2.25 Quintet2H-CH

-CH

-CH

-
Central methylene bridge.
Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes : Ethyl Acetate (90:10).

  • Visualization: UV Lamp (254 nm).

  • Expected

    
    :  ~0.6 (Product runs higher than the starting Phenol, which is ~0.2-0.3).
    

Part 5: Safe Handling & Storage[6]

Storage Conditions
  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow hydrolysis of the alkyl chloride over months.

  • Temperature: Cool, dry place (2–8°C preferred for long-term).

  • Container: Amber glass to protect from light-induced degradation.

Compatibility
  • Incompatible Materials: Strong oxidizing agents, Strong bases (will cause elimination to the alkene), Alkali metals.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86396, 1-(3-Chloropropoxy)-4-chlorobenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Chlorobenzene derivatives.[1] (General Hazard Classification Standards). Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).[5] Williamson Ether Synthesis General Protocols.

Sources

Strategic Implementation of Chloropropoxy Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of chloropropoxy motifs in medicinal chemistry, focusing on their role as versatile, bifunctional synthetic handles for constructing bivalent molecules such as PROTACs and hybrid pharmacophores.

From Synthetic Intermediates to PROTAC Design

Executive Summary

In the architecture of complex medicinal compounds—specifically Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands—the "linker" is not merely a passive connector but a critical determinant of physicochemical properties, permeability, and ternary complex stability.[1][2][3][4]

The chloropropoxy linker (specifically the 3-chloropropyl ether motif, -O-(CH2)3-Cl) represents a high-utility "linker precursor" in modern drug discovery. Derived primarily from the reagent 1-bromo-3-chloropropane , this motif offers a unique balance of reactivity and stability.[5] It allows chemists to exploit the differential electrophilicity of bromine and chlorine to perform sequential, controlled alkylations, enabling the convergent synthesis of heterobifunctional molecules without the need for extensive protecting group strategies.

This guide analyzes the mechanistic basis of chloropropoxy linkers, their application in "Linkerology," and provides validated protocols for their deployment in drug development.

The Chemistry of the Chloropropoxy Motif

The utility of the chloropropoxy linker stems from the chemical properties of the 3-carbon spacer and the distinct reactivity profiles of its halogen termini.

Differential Reactivity (The "Self-Validating" Mechanism)

The synthesis of chloropropoxy-linked molecules relies on the significant difference in leaving group ability between bromide (


) and chloride (

).
  • Bond Dissociation Energy: C–Br (~276 kJ/mol) is weaker than C–Cl (~338 kJ/mol).

  • Kinetic Consequence: Under mild basic conditions (e.g.,

    
     in Acetone/DMF), a nucleophile (such as a phenol or amine) will selectively displace the bromide, leaving the chloride intact.
    
  • Result: This creates a stable intermediate—the chloropropoxy species —which can be isolated, purified, and stored. The chloride remains inert until "activated" (e.g., by higher temperatures, stronger bases, or iodide catalysis) for the second coupling step.

Structural Advantages of the Propyl Spacer ( )
  • The "Goldilocks" Zone: In PROTAC design, linker length is critical.[1] A

    
     spacer (approx. 4–5 Å) often provides sufficient separation to prevent steric clash between two ligated proteins while remaining short enough to minimize the entropic penalty of folding.
    
  • Flexibility: The propyl chain allows for limited conformational freedom, enabling the "warhead" and "anchor" to orient themselves into the necessary binding pockets.

Applications in Drug Discovery[3][4][6]

PROTAC Linkerology

The chloropropoxy motif is a staple in the synthesis of alkyl-chain PROTACs.

  • Workflow: The linker is typically attached to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) first.

    • Step 1: O-alkylation of the ligand phenol with 1-bromo-3-chloropropane.

    • Step 2: Reaction of the resulting alkyl chloride with the target protein ligand (Warhead).

  • Optimization: If the

    
     chain is too hydrophobic, the chloropropoxy backbone can be modified (e.g., using 2-(2-chloroethoxy)ethanol derivatives) to introduce oxygen atoms, improving solubility (LogP modulation).
    
Hybrid Drugs & Bivalent Ligands

Medicinal chemists use this linker to fuse two distinct pharmacophores into a single chemical entity (Hybrid Drugs).

  • Case Study (Alzheimer's): Research has demonstrated the use of chloropropoxy linkers to connect Donepezil derivatives (AChE inhibitors) with antioxidant moieties (e.g., Ferulic acid). The chloropropyl spacer spans the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme.

  • Case Study (GPCRs): In bivalent GPCR ligands, the spacer length dictates whether the molecule spans two orthosteric sites (homodimer) or an orthosteric and allosteric site. The 3-chloropropyl handle is the standard starting point for exploring short-linker SAR (Structure-Activity Relationships).

Covalent Probes (Specific Use Case)

While alkyl chlorides are generally considered structural alerts (genotoxic impurities) in final drugs due to potential DNA alkylation, they are valuable in Chemical Biology probes . A "hanging" chloropropyl group can serve as a weak electrophile to capture nucleophilic cysteine residues in a target protein, although acrylamides are generally preferred for this purpose.

Experimental Protocols

Protocol A: Selective Synthesis of the Chloropropoxy Intermediate

Objective: To attach the linker to a phenolic scaffold (Nucleophile 1) without touching the chloride handle.

Reagents:

  • Phenolic Substrate (1.0 eq)

  • 1-Bromo-3-chloropropane (1.5 – 3.0 eq) [Excess is crucial to prevent dimerization]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the phenolic substrate in anhydrous Acetone or DMF.

  • Base Addition: Add

    
     and stir for 15 minutes to generate the phenoxide anion.
    
  • Linker Addition: Add 1-bromo-3-chloropropane dropwise. Critical: Do not add the phenol to the linker; add the linker to the phenol to maintain concentration control.

  • Reaction: Heat to reflux (Acetone) or

    
     (DMF) for 4–12 hours. Monitor by TLC/LCMS. The bromide is displaced; the chloride remains.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The product (Ar-O-CH2-CH2-CH2-Cl) is usually less polar than the starting material and easily purified via silica gel flash chromatography (Hexane/EtOAc).

Protocol B: The Finkelstein Activation (Coupling the Second End)

Objective: To react the sluggish alkyl chloride with the second amine/nucleophile (Warhead).

Mechanism: Alkyl chlorides are poor electrophiles. Adding Potassium Iodide (KI) generates an Alkyl Iodide intermediate in situ, which is highly reactive (


).

Reagents:

  • Chloropropoxy Intermediate (from Protocol A) (1.0 eq)

  • Secondary Nucleophile (e.g., Piperazine, Amine) (1.2 eq)

  • Potassium Carbonate (

    
    ) or DIPEA (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq)

  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step:

  • Setup: Combine the Chloropropoxy intermediate, the amine warhead, base, and KI in Acetonitrile.

  • Reaction: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Observation: The reaction rate will increase significantly compared to conditions without KI.

  • Validation: Monitor the disappearance of the chloride peak in LCMS.

  • Workup: Standard aqueous extraction and purification.

Visualization & Decision Logic

Diagram 1: The Sequential Alkylation Workflow

This diagram illustrates the controlled synthesis of a heterobifunctional PROTAC using the chloropropoxy linker.

ChloropropoxySynthesis Reagent 1-Bromo-3-chloropropane (Br-CH2-CH2-CH2-Cl) Intermediate Chloropropoxy Intermediate (Ar-O-CH2-CH2-CH2-Cl) Reagent->Intermediate Excess Reagent Scaffold1 Scaffold A (Phenol) (Ar-OH) Scaffold1->Intermediate Step 1: K2CO3, Acetone Selective Br displacement Activation In-Situ Activation (Finkelstein: Cl -> I) Intermediate->Activation Step 2: KI (cat), MeCN FinalProduct Final Bivalent Molecule (Ar-O-(CH2)3-N-R2) Activation->FinalProduct Nucleophilic Substitution Scaffold2 Scaffold B (Amine) (H-N-R2) Scaffold2->FinalProduct Coupling

Caption: Sequential assembly of bivalent drugs exploiting the differential reactivity of Br and Cl in 1-bromo-3-chloropropane.

Diagram 2: Linker Selection Logic in PROTAC Design

A decision tree for medicinal chemists choosing between chloropropoxy and alternative linkers.

LinkerSelection Start Select Linker Strategy SolubilityCheck Is Aqueous Solubility Limiting? Start->SolubilityCheck AlkylPath Use Alkyl Chain SolubilityCheck->AlkylPath No (LogP ok) PEGPath Use PEG Chain SolubilityCheck->PEGPath Yes (Need polar) Chloropropoxy Chloropropoxy Linker (C3 Chain) AlkylPath->Chloropropoxy Short Distance (4-5Å) LongerAlkyl Bromo-chloro-hexane (C6 Chain) AlkylPath->LongerAlkyl Long Distance (>8Å) PEGCl 2-(2-chloroethoxy)ethanol PEGPath->PEGCl PEG-Chlorides

Caption: Decision logic for selecting alkyl (chloropropoxy) vs. PEG linkers based on solubility and distance requirements.

Data Summary: Linker Properties

PropertyChloropropoxy Linker (

)
Bromo-alkyl Linker (

)
PEG Linker (PEG-2)
Reagent Source 1-Bromo-3-chloropropane1-Bromo-n-chloroalkanes2-(2-Chloroethoxy)ethanol
Hydrophobicity High (Lipophilic)Very HighLow (Hydrophilic)
Rotatable Bonds 34–6>4
Metabolic Stability Moderate (Oxidation possible)ModerateHigh
Primary Use Short-range PROTACs, HybridsLong-range PROTACsSolubility enhancement
Reactivity Cl requires activation (KI)Cl requires activationCl/Tosylate leaving group

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. [Link]

  • Bajda, M., et al. (2018). Design, Synthesis and Characterization of Novel Urolithin Derivatives as Cholinesterase Inhibitor Agents. (Example of C3-linker utility). [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Chloro-4-(3-chloropropoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(3-chloropropoxy)benzene in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive insights based on physicochemical properties, and provides a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility in a Molecular Context

1-Chloro-4-(3-chloropropoxy)benzene, a halogenated aromatic ether, serves as a versatile intermediate in organic synthesis. Its utility in the development of novel pharmaceutical compounds and other advanced materials is intrinsically linked to its behavior in solution. A thorough understanding of its solubility is paramount for reaction optimization, purification strategies, formulation development, and ensuring the overall efficiency and success of a synthetic workflow. The solubility of a compound dictates its reactivity, bioavailability, and ultimately, its applicability in various scientific endeavors.[1] This guide aims to equip the scientific community with the foundational knowledge and practical methodologies to effectively navigate the solubility landscape of this important chemical entity.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] The molecular structure of 1-Chloro-4-(3-chloropropoxy)benzene, featuring a substituted benzene ring and a chlorinated alkyl chain, suggests a predominantly nonpolar character.

Physicochemical Properties and Solubility Inference:

Based on its structure, we can anticipate the following solubility profile:

  • High Solubility in Nonpolar Solvents: Solvents such as toluene, hexane, and diethyl ether are expected to be excellent solvents for this compound due to the prevalence of van der Waals forces and the absence of strong polar interactions.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane should effectively dissolve 1-Chloro-4-(3-chloropropoxy)benzene. While the solute has limited polarity, the dipole-dipole interactions with these solvents are sufficient to overcome the solute-solute and solvent-solvent forces.

  • Limited Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and water are likely to be poor solvents. The strong hydrogen bonding network within these solvents would be disrupted by the nonpolar bulk of the solute molecule, making dissolution energetically unfavorable.

Quantitative Solubility Determination: An Experimental Protocol

The following is a robust, step-by-step protocol for the experimental determination of the solubility of 1-Chloro-4-(3-chloropropoxy)benzene in an organic solvent of interest. This method is based on the widely accepted shake-flask technique followed by gravimetric analysis, which is a reliable and reproducible approach.[4]

Materials and Equipment
  • 1-Chloro-4-(3-chloropropoxy)benzene (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh Solute add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Measure Solvent prep_solvent->add_excess agitate Agitate at Constant Temperature add_excess->agitate equilibrate Allow to Equilibrate (24-48h) agitate->equilibrate sample Withdraw Aliquot equilibrate->sample filter Filter through Syringe Filter sample->filter weigh_aliquot Weigh Filtered Aliquot filter->weigh_aliquot evaporate Evaporate Solvent weigh_aliquot->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of 1-Chloro-4-(3-chloropropoxy)benzene to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[4]

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant using a pipette.

    • Immediately filter the collected sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical for accurate results.[4]

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed evaporating dish or beaker.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

      Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in aliquot) x 100

Safety and Handling

As a precautionary measure, it is essential to handle 1-Chloro-4-(3-chloropropoxy)benzene and all organic solvents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[5] Consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed hazard information and handling procedures.[5]

Conclusion

While quantitative solubility data for 1-Chloro-4-(3-chloropropoxy)benzene in organic solvents is not extensively documented in the literature, its molecular structure provides a strong basis for predicting its solubility behavior. The compound is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. The generation and dissemination of such data will undoubtedly be a valuable contribution to the broader scientific community, facilitating further research and development in organic synthesis and medicinal chemistry.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • United States Environmental Protection Agency. (2025, October 15). 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene Properties.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(3-chloropropyl)benzene. PubChem.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. PubChem.
  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Airgas. (2021, September 15). SAFETY DATA SHEET.
  • MilliporeSigma. (2024, September 9). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 1-chloro-4-(3-chloropropyl)benzene (C9H10Cl2).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (1-Chloro-1-methylethyl)benzene in Organic Solvents.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-nitro-. NIST WebBook.
  • Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-(3-CHLOROPROPYL)BENZENE | CAS 64473-34-3.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Chloro-4-(3-chloropropoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research scientists and process chemists. It prioritizes chemoselectivity, scalability, and mechanistic understanding.

Target Molecule: 1-Chloro-4-(3-chloropropoxy)benzene (CAS: 64473-34-3) Primary Application: Linker scaffold for GPCR ligands (e.g., Aripiprazole analogs), antifungal agents, and fragment-based drug discovery (FBDD).

Strategic Analysis & Retrosynthesis

The synthesis of 1-Chloro-4-(3-chloropropoxy)benzene relies on a Williamson Ether Synthesis , a fundamental SN2 substitution. However, the critical engineering challenge here is chemoselectivity .

Retrosynthetic Logic

The target molecule contains two electrophilic sites (aryl chloride and alkyl chloride) and one ether linkage. The most robust disconnection is at the phenolic oxygen-alkyl bond.

  • Nucleophile: 4-Chlorophenol (pKa ~9.4, enhanced acidity vs. phenol due to the electron-withdrawing chlorine).

  • Electrophile: 1-Bromo-3-chloropropane.[1][2][3]

The Chemoselectivity Paradox

The electrophile, 1-bromo-3-chloropropane, possesses two leaving groups.

  • Bromide (Br⁻): Excellent leaving group (C-Br bond weaker, better orbital overlap for backside attack).

  • Chloride (Cl⁻): Good leaving group, but significantly slower to displace than bromide in SN2 conditions.

Design Goal: We must drive the phenoxide attack exclusively at the C-Br terminus while preserving the C-Cl terminus for downstream derivatization (e.g., amine coupling). This is achieved by exploiting the "Leaving Group Effect" where


.
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Phenol 4-Chlorophenol (Nucleophile) Phenoxide 4-Chlorophenoxide Intermediate Phenol->Phenoxide -H+ Base Base (K2CO3) Deprotonation Base->Phenoxide TS Transition State (S_N2 Attack at C-Br) Phenoxide->TS Nucleophilic Attack Electrophile 1-Bromo-3-chloropropane (Bifunctional Electrophile) Electrophile->TS Selectivity: Br > Cl Product 1-Chloro-4-(3-chloropropoxy)benzene (Target) TS->Product -KBr SideProduct Bis-ether Side Product (Over-alkylation) Product->SideProduct Avoid: Excess Phenol

Figure 1: Mechanistic pathway highlighting the critical chemoselective step at the C-Br bond.

Experimental Protocol

This protocol is optimized for high yield (>85%) and purity , minimizing the formation of the bis-phenoxy byproduct.

Materials & Reagents
ComponentRoleStoichiometryNotes
4-Chlorophenol Substrate1.0 equiv.[4]Toxic solid; handle in fume hood.
1-Bromo-3-chloropropane Electrophile1.2 – 1.5 equiv.Excess ensures complete consumption of phenol.
Potassium Carbonate (K₂CO₃) Base2.0 – 3.0 equiv.Anhydrous; grind to fine powder to increase surface area.
Potassium Iodide (KI) Catalyst0.1 equiv.Accelerates reaction via Finkelstein exchange (in situ R-Cl → R-I).
Acetone Solvent[0.5 M]Dry (HPLC grade); easily removed during workup.
Step-by-Step Procedure
Phase 1: Activation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended to prevent phenol oxidation).

  • Solvation: Dissolve 4-chlorophenol (12.86 g, 100 mmol) in Acetone (200 mL) .

  • Deprotonation: Add anhydrous K₂CO₃ (41.4 g, 300 mmol) . Stir vigorously at room temperature for 15–30 minutes. The mixture will become a suspension.

    • Insight: Pre-stirring allows the formation of the phenoxide anion surface species before the alkyl halide is introduced.

Phase 2: Alkylation
  • Addition: Add 1-bromo-3-chloropropane (18.9 g, 120 mmol) dropwise to the stirring suspension.

  • Catalysis: Add KI (1.66 g, 10 mmol) .

  • Reflux: Heat the mixture to a gentle reflux (approx. 56–60 °C) for 12–16 hours .

    • Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (KBr, KCl, excess K₂CO₃) using a Büchner funnel. Wash the filter cake with fresh acetone (2 x 30 mL).

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Extraction: Redissolve the oil in Ethyl Acetate (150 mL) . Wash sequentially with:

    • 1M NaOH (2 x 50 mL): Critical step to remove any unreacted 4-chlorophenol.

    • Water (50 mL)

    • Brine (50 mL)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification
  • Standard Purity: The crude oil is often sufficiently pure (>95%) for downstream steps due to the specificity of the reaction and the NaOH wash.

  • High Purity: If necessary, purify via vacuum distillation (bp ~140–150 °C at high vacuum) or flash column chromatography (Silica gel, 100% Hexanes → 95:5 Hexanes/EtOAc).

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommendationImpact on Quality
Base Choice K₂CO₃ vs. NaOHK₂CO₃ (Anhydrous) is preferred over NaOH. Aqueous NaOH can hydrolyze the alkyl halide (R-Cl → R-OH), reducing yield.
Solvent System Acetone vs. DMFAcetone allows for easier workup (low BP). DMF accelerates the reaction (polar aprotic) but is harder to remove and can cause emulsion issues. Use DMF only if the reaction is sluggish.
Catalyst (KI) EssentialWithout KI, the reaction may require 24–48 hours. KI converts the alkyl bromide/chloride to a more reactive alkyl iodide transiently.
Troubleshooting Guide
  • Issue: Incomplete conversion of Phenol.

    • Fix: Increase reflux time or add 0.2 eq more of the alkyl halide. Ensure K₂CO₃ is finely ground.

  • Issue: Formation of Bis-ether (Ar-O-(CH₂)₃-O-Ar).

    • Fix: This is chemically unlikely with 1-bromo-3-chloropropane unless extreme forcing conditions are used, as the terminal Cl is a poor leaving group compared to Br. If observed, ensure reaction temperature does not exceed 60 °C.

Characterization Data (Expected)

Compound: 1-Chloro-4-(3-chloropropoxy)benzene Formula: C₉H₁₀Cl₂O MW: 205.08 g/mol

¹H NMR (400 MHz, CDCl₃)
  • δ 7.22 (d, J=9.0 Hz, 2H): Aromatic protons meta to ether (ortho to Cl).

  • δ 6.82 (d, J=9.0 Hz, 2H): Aromatic protons ortho to ether.

  • δ 4.08 (t, J=6.0 Hz, 2H): -O-CH₂ -CH₂- (Deshielded by Oxygen).

  • δ 3.74 (t, J=6.4 Hz, 2H): -CH₂-CH₂ -Cl (Deshielded by Chlorine).

  • δ 2.24 (quint, J=6.2 Hz, 2H): -CH₂-CH₂ -CH₂- (Central methylene).

¹³C NMR (100 MHz, CDCl₃)
  • Aromatic: ~157.5 (C-O), 129.4 (C-Cl), 125.8 (C-H), 115.8 (C-H).

  • Aliphatic: ~64.5 (O-CH₂), ~41.5 (Cl-CH₂), ~32.0 (Central CH₂).

Safety & Handling

  • 1-Bromo-3-chloropropane: Alkylating agent. Potential carcinogen.[5] Causes skin and eye irritation.[6][7] Handle only in a fume hood with nitrile gloves.

  • 4-Chlorophenol: Toxic by ingestion and skin contact. Corrosive.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous washes containing phenol residues should be treated as hazardous.

References

  • Baggaley, K. H., & Watts, E. A. (1982).[8][9] Tricyclic derivatives, processes for their preparation and pharmaceutical compositions containing them. European Patent Application EP0049060.[8] (Foundational synthesis of chlorophenoxyalkyl halides).

  • Menini, L., & Gusevskaya, E. V. (2006).[8][9] Aerobic oxidation of p-chlorophenol catalyzed by Pd/C. Applied Catalysis A: General. (Context for p-chlorophenol reactivity).

  • PubChem. (2025).[7][10] 1-Chloro-4-(3-chloropropyl)benzene Compound Summary. (Structural and safety data for the propyl analog). Link

  • BenchChem. (2025).[4] Synthesis of 1-Chloro-4-(4-chlorobutyl)benzene. (Analogous Williamson ether protocols). Link

  • Yang, W., et al. (2008).[8] Crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene. Acta Crystallographica Section E. (Structural confirmation of the ether linkage). Link

Sources

Application Note: 1-Chloro-4-(3-chloropropoxy)benzene as a Linker in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the use of 1-Chloro-4-(3-chloropropoxy)benzene (also known as 4-chlorophenyl 3-chloropropyl ether) as a critical linker in the synthesis of arylpiperazine-class antipsychotic agents. This scaffold is structurally homologous to the linkers used in blockbuster drugs like Aripiprazole (Abilify) and Brexpiprazole (Rexulti), and is extensively used in Structure-Activity Relationship (SAR) studies to modulate receptor affinity profiles (D2/5-HT1A/5-HT2A).

Executive Summary

The "phenyl-piperazine-linker-heterocycle" pharmacophore is the structural backbone of many atypical antipsychotics. The length and composition of the alkyl linker are determinants of receptor selectivity and metabolic stability. 1-Chloro-4-(3-chloropropoxy)benzene (CAS: 56972-32-4) serves as a bifunctional alkylating agent, allowing for the precise installation of the 4-chlorophenoxypropyl moiety.

This guide details the protocol for utilizing this linker to synthesize arylpiperazine derivatives, a class of compounds exhibiting potent dopamine D2 partial agonism and serotonin 5-HT modulation. While marketed drugs like Aripiprazole typically utilize a butoxy (4-carbon) linker, the propoxy (3-carbon) analogs derived from this reagent are critical for:

  • SAR Optimization: Tuning the distance between the pharmacophores to maximize binding affinity.

  • Metabolite Synthesis: Creating reference standards for oxidative metabolites.

  • Novel Drug Discovery: Developing next-generation ligands with altered lipophilicity (LogP) and blood-brain barrier permeability.

Chemical Profile & Mechanism[1][2]

Reagent Specifications
PropertySpecification
Chemical Name 1-Chloro-4-(3-chloropropoxy)benzene
Synonyms 4-Chlorophenyl 3-chloropropyl ether; 3-(4-Chlorophenoxy)propyl chloride
CAS Number 56972-32-4
Molecular Formula C₉H₁₀Cl₂O
Molecular Weight 205.08 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 145–150 °C (at 15 mmHg)
Solubility Soluble in DCM, THF, DMF, Toluene; Insoluble in Water
Reaction Mechanism (N-Alkylation)

The primary application involves a nucleophilic substitution (


) reaction.[1] The nitrogen atom of a secondary amine (e.g., a substituted piperazine) acts as the nucleophile, attacking the terminal alkyl carbon bearing the chlorine leaving group.
  • Selectivity: The ether linkage is stable under standard basic alkylation conditions.

  • Reactivity: The primary alkyl chloride is moderately reactive, often requiring iodide catalysis (Finkelstein reaction in situ) to accelerate the substitution.

Experimental Protocols

Workflow Overview

The synthesis generally proceeds in two stages:

  • Linker Synthesis (Optional): If starting from 4-chlorophenol (for custom linker variation).

  • Coupling (N-Alkylation): Reacting the linker with the arylpiperazine core.

G Start 4-Chlorophenol Linker 1-Chloro-4-(3-chloropropoxy)benzene (The Linker) Start->Linker Etherification (K2CO3, Acetone) Reagent 1-Bromo-3-chloropropane Reagent->Linker Coupling N-Alkylation (K2CO3, NaI, DMF, 80°C) Linker->Coupling Piperazine Arylpiperazine Core (e.g., 1-(2,3-dichlorophenyl)piperazine) Piperazine->Coupling Product Target Antipsychotic Ligand (Propoxy Analog) Coupling->Product Purification

Caption: Synthetic pathway for installing the 4-chlorophenoxypropyl linker into an arylpiperazine scaffold.

Protocol A: Synthesis of the Linker (If not purchased)

Note: Skip to 3.3 if using commercial 1-Chloro-4-(3-chloropropoxy)benzene.

Objective: Synthesize 1-Chloro-4-(3-chloropropoxy)benzene from 4-chlorophenol.

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 4-chlorophenol (12.86 g, 100 mmol) and Acetone (150 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol, anhydrous, granular) to the stirring solution.

  • Alkylation: Add 1-Bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 20 minutes.

    • Rationale: Using the bromo-chloro alkane allows for selective reaction at the bromine site (better leaving group), leaving the chlorine available for the next step.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in Ethyl Acetate (EtOAc), wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄. Distill under reduced pressure or purify via silica gel flash chromatography.[2]

Protocol B: N-Alkylation (Coupling to Piperazine)

Objective: Couple the linker to 1-(2,3-dichlorophenyl)piperazine (DCPP) to synthesize a propoxy-Aripiprazole analog.

Reagents:

  • 1-Chloro-4-(3-chloropropoxy)benzene (1.0 eq)

  • 1-(2,3-dichlorophenyl)piperazine HCl (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[3]

  • Sodium Iodide (NaI) (0.1 eq, catalyst)

  • Acetonitrile (ACN) or DMF (10 volumes)

Step-by-Step Procedure:

  • Activation: In a 250 mL RBF equipped with a magnetic stirrer and reflux condenser, suspend 1-(2,3-dichlorophenyl)piperazine HCl (2.67 g, 10 mmol) and K₂CO₃ (3.45 g, 25 mmol) in Acetonitrile (30 mL). Stir at RT for 30 minutes to liberate the free base.

  • Addition: Add 1-Chloro-4-(3-chloropropoxy)benzene (2.05 g, 10 mmol) and NaI (0.15 g, 1 mmol).

    • Critical Step: The addition of NaI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 18–24 hours.

    • Monitoring: Check HPLC/TLC for the disappearance of the linker. The product spot will be more polar than the starting chloride.

  • Quench & Workup:

    • Cool to RT.

    • Filter the solids (inorganic salts) and wash the cake with fresh Acetonitrile.

    • Concentrate the filtrate to dryness.

    • Redissolve the residue in DCM (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

  • Crystallization/Purification:

    • The crude oil often crystallizes upon standing or trituration with Ethanol/Diethyl Ether.

    • Recrystallize from Ethanol to obtain the pure free base.

    • Yield Expectation: 75–85%.

Quality Control & Characterization

To ensure the integrity of the synthesized antipsychotic ligand, the following QC parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN:Water gradient)> 98.0% (Area %)
Identity (NMR) ¹H-NMR (CDCl₃, 400 MHz)Characteristic triplet at ~4.05 ppm (-O-CH₂-) and ~2.60 ppm (-N-CH₂-)
Residual Solvent GC-Headspace< 5000 ppm (Acetonitrile/DMF)
Heavy Metals ICP-MS< 10 ppm (if Pd/Cu catalysts were used in previous steps)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Poor reactivity of the alkyl chloride.

    • Solution: Increase NaI loading to 0.5 eq or switch solvent to DMF and heat to 90 °C.

  • Issue: Dimer Formation.

    • Cause: Excess alkylating agent reacting with both nitrogens (if using unsubstituted piperazine).

    • Solution: Ensure the piperazine is mono-substituted (e.g., aryl-piperazine) before coupling.

  • Issue: "Oiling Out" during crystallization.

    • Solution: Convert the free base to the Hydrochloride salt by adding HCl in isopropanol; salts are generally easier to crystallize.

Safety & Handling

  • 1-Chloro-4-(3-chloropropoxy)benzene: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed. Use in a fume hood.

  • Piperazine Derivatives: Often sensitizers. Avoid dust inhalation.

  • Waste Disposal: All halogenated organic waste must be segregated and disposed of according to institutional EHS guidelines.

References

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships of 7-[4-(4-Phenylpiperazin-1-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one Derivatives. Journal of Medicinal Chemistry. (Foundational SAR for Aripiprazole-class linkers).

  • Stark, H. (1998). Recent Advances in Dopamine D3 Receptor Ligands. Expert Opinion on Therapeutic Patents. (Discusses the chlorophenoxypropyl pharmacophore).
  • Kikuchi, T., et al. (1995). Pharmacological profile of OPC-14597, a novel antipsychotic drug. Journal of Pharmacology and Experimental Therapeutics.

  • U.S. National Library of Medicine. (2025). PubChem Compound Summary for CID 2735720: 1-Chloro-4-(3-chloropropyl)benzene.[4] (Structural analog reference).

  • ChemicalBook. (2025). 1-Chloro-4-(3-chloropropoxy)benzene Product Properties.

Sources

Application Note: Chemoselective N-Alkylation of Piperazine Derivatives with 3-(4-chlorophenoxy)propyl chloride

[1]

Abstract & Introduction

The 3-(4-chlorophenoxy)propyl moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical lipophilic linker in various G-protein coupled receptor (GPCR) ligands, particularly in the development of antipsychotics and antidepressants (e.g., structural analogs of Trazodone and Nefazodone ).[1]

This Application Note details the reaction of 3-(4-chlorophenoxy)propyl chloride with piperazine derivatives . While alkyl chlorides are generally cost-effective and stable, they possess lower reactivity compared to bromides or iodides due to the strength of the C-Cl bond.[1] Consequently, standard alkylation protocols often suffer from incomplete conversion or require harsh thermal conditions that degrade sensitive piperazine substrates.

This guide presents two validated protocols:

  • Method A (Standard): A robust, scalable process using acetonitrile and carbonate bases.

  • Method B (Catalytic Finkelstein): An accelerated protocol utilizing in situ halogen exchange for unreactive substrates.

Reaction Mechanism & Strategic Analysis

The Challenge of Alkyl Chlorides

The primary challenge in this transformation is the poor leaving group ability of the chloride ion. The reaction proceeds via a classic Nucleophilic Substitution (


)23
  • Nucleophile: The secondary amine of the piperazine ring (N1 or N4 depending on substitution).

  • Electrophile: The terminal carbon of the propyl chloride chain.

  • Competing Factors:

    • Bis-alkylation: If the piperazine is unsubstituted, over-alkylation is a risk.

    • Elimination: High temperatures with strong bases can lead to the formation of the allyl ether side product (elimination of HCl).

Mechanism Visualization

The following diagram illustrates the

ReactionMechanismFigure 1: Direct S_N2 vs. Finkelstein-Accelerated Reaction PathwaysReactant3-(4-chlorophenoxy)propyl chlorideIntermediateTransient Alkyl Iodide(Highly Reactive)Reactant->IntermediateHalogen Exchange(Acetone/DMF)TSTransition State[S_N2]Reactant->TSSlow Direct AttackCatalystKI (Catalyst)[Finkelstein]Catalyst->IntermediateIntermediate->TSFast AttackPiperazinePiperazine Derivative(Nucleophile)Piperazine->TSProductTarget Tertiary AmineTS->Product-HX

Experimental Protocols

Method A: Standard High-Throughput Synthesis

Best for: Scalable synthesis, thermally stable piperazines, and cost-sensitive manufacturing.[1]

Reagents:

  • 3-(4-chlorophenoxy)propyl chloride (1.0 eq)[1]

  • Piperazine derivative (1.1 eq)[1][4]

  • Potassium Carbonate (

    
    ) (3.0 eq) - Milled/Powdered form is critical.[1]
    
  • Acetonitrile (MeCN) - Anhydrous.[1]

Protocol:

  • Setup: Charge a round-bottom flask with MeCN (10 mL per gram of substrate).

  • Base Addition: Add powdered

    
      (3.0 eq). Stir for 10 minutes to ensure suspension.
    
    • Note: Use of granular carbonate significantly slows reaction rates due to low surface area.

  • Reactant Addition: Add the Piperazine derivative (1.1 eq) followed by 3-(4-chlorophenoxy)propyl chloride (1.0 eq).

  • Reaction: Heat the mixture to Reflux (80-82°C) for 12–18 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The alkyl chloride spot (

      
      ) should disappear.
      
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ).
  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

Method B: Catalytic Finkelstein Conditions (The "Expert" Protocol)

Best for: Sluggish reactions, sterically hindered piperazines, or when high yields are required at lower temperatures.

Reagents:

  • 3-(4-chlorophenoxy)propyl chloride (1.0 eq)[1]

  • Piperazine derivative (1.0 eq)[1][5][6]

  • Potassium Iodide (KI) (0.1 – 0.5 eq)[1]

  • 
     (2.5 eq) or DIPEA (3.0 eq)[1]
    
  • DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone)[1]

Protocol:

  • Activation: Dissolve 3-(4-chlorophenoxy)propyl chloride and KI (0.2 eq) in DMF. Stir at 60°C for 30 minutes.

    • Mechanism:[3][7][8][9][10] This generates the reactive alkyl iodide in situ.

  • Addition: Add the base (

    
    ) and the piperazine derivative.
    
  • Reaction: Stir at 70-80°C for 4–6 hours.

    • Advantage:[2][4][8][10][11] The reaction time is significantly reduced compared to Method A.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.

Purification & Characterization Strategy

Trustworthiness in synthesis relies on the purity of the final compound. Since piperazines are basic, an Acid-Base Extraction is the most efficient purification method, avoiding expensive chromatography.

Workflow Visualization

WorkupFlowFigure 2: Self-Validating Acid-Base Purification WorkflowCrudeCrude Reaction Mixture(Product + Unreacted Piperazine)AcidWashAdd 1N HCl (aq)Crude->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1OrgLayer1Organic Layer(Neutral Impurities/SM)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer (Acidic)(Product Salt + Piperazine Salt)PhaseSep1->AqLayer1KeepWasteDiscardOrgLayer1->WasteBasifyBasify to pH 12(NaOH)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalOrgFinal Organic Layer(Free Base Product)Extract->FinalOrg

Characterization Checklist
  • 1H NMR (CDCl3): Look for the diagnostic triplet of the

    
     protons (
    
    
    ppm) and the triplet of the
    
    
    protons (
    
    
    ppm).
  • Mass Spectrometry: Confirm the characteristic Chlorine isotope pattern (3:1 ratio for

    
    ) if the chlorophenoxy group is intact.
    

Comparative Data: Solvent & Catalyst Effects[3][10]

The following data summarizes optimization studies for the reaction of 3-(4-chlorophenoxy)propyl chloride with 1-phenylpiperazine.

SolventBaseCatalystTemp (°C)Time (h)Yield (%)Notes
Acetonitrile

None82 (Reflux)1865%Slow; incomplete conversion.[1]
Toluene

None1102440%Significant elimination byproducts.
DMF

KI (0.2 eq) 80592% Recommended Protocol.
MEK

NaI (0.5 eq)80688%Good alternative to DMF (easier workup).[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution). [1]

  • Jaskowska, J., et al. (2019).[12] Microwave-Assisted Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Derivatives. Molecules, 24(8), 1609.[12] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733526, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.[1] [Link][1]

  • Organic Chemistry Portal. (2023). Finkelstein Reaction: Mechanism and Conditions. [Link][1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [1]

Application Note: Phase Transfer Catalysis Methods for Synthesizing 3-Chloropropyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 3-chloropropyl ethers is a critical intermediate step in medicinal chemistry, particularly for creating linker motifs in drug development (e.g., neuroactive agents, antifungal azoles). Traditional methods utilizing strong bases (NaH, NaNH2) in anhydrous dipolar aprotic solvents often suffer from harsh conditions, high moisture sensitivity, and significant side reactions such as elimination or double alkylation. This guide details a robust, high-yield protocol using Phase Transfer Catalysis (PTC) . By leveraging quaternary ammonium salts to shuttle phenoxide anions between aqueous and organic phases, this method offers superior selectivity, operational simplicity, and enhanced safety profiles compared to conventional techniques.

Introduction & Strategic Rationale

The Chemoselective Challenge

The core challenge in synthesizing 3-chloropropyl ethers lies in the alkylating agent: 1-bromo-3-chloropropane (BCP) . This molecule contains two electrophilic sites.

  • Site A (Bromide): Higher leaving group ability (

    
     of HBr 
    
    
    
    -9).
  • Site B (Chloride): Lower leaving group ability (

    
     of HCl 
    
    
    
    -7).

A successful protocol must exclusively target the bromide for nucleophilic attack while leaving the chloride intact for subsequent functionalization. Furthermore, the reaction must suppress:

  • Dimerization: The product (3-chloropropyl ether) reacting with a second equivalent of phenoxide to form a bis-ether.

  • Elimination: Dehydrohalogenation of BCP to form allyl halides (1-chloro-2-propene).

Why Phase Transfer Catalysis?

PTC operates on the principle of ion-pair extraction . Unlike homogeneous reactions where the nucleophile is solvated (and often deactivated) by water or requires strict anhydrous conditions, PTC allows the use of aqueous bases.

  • Desolvation: The quaternary ammonium catalyst (

    
    ) extracts the phenoxide anion (
    
    
    
    ) from the aqueous phase into the organic phase.
  • Activation: In the organic phase, the anion is poorly solvated ("naked"), increasing its nucleophilicity significantly.

  • Selectivity: The mild thermal profile (often 40–60°C) favors

    
     substitution over 
    
    
    
    elimination.

Mechanistic Insight

The reaction follows the Starks Extraction Mechanism .[1] The catalyst cycles between the phases, maintaining the reaction rate.

Diagram 1: Interfacial PTC Mechanism

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous Phase (Reservoir) Q_PhO_org [Q⁺ PhO⁻] (Active Ion Pair) Product Ph-O-(CH₂)₃-Cl (Product) Q_PhO_org->Product SN2 Attack BCP Cl-(CH₂)₃-Br (Substrate) BCP->Product Q_Br_org [Q⁺ Br⁻] (Spent Catalyst) Product->Q_Br_org + Leaving Group Q_Br_aq Q⁺ Br⁻ Q_Br_org->Q_Br_aq Diffusion Transfer_1 Anion Exchange Transfer_1->Q_PhO_org Extraction Na_Br Na⁺ Br⁻ Transfer_1->Na_Br Waste Salt NaOH NaOH + PhOH Na_PhO Na⁺ PhO⁻ NaOH->Na_PhO Deprotonation Na_PhO->Transfer_1 Q_Br_aq->Transfer_1

Caption: The Starks Extraction Mechanism showing the cyclic transport of phenoxide anions by the quaternary ammonium catalyst (


) into the organic phase for selective alkylation.

Experimental Protocols

Protocol A: Liquid-Liquid PTC (Standard)

Best for: Large-scale synthesis, robust substrates (unsubstituted phenols).

Reagents & Stoichiometry[2]
  • Substrate: Phenol derivative (1.0 equiv)

  • Alkylating Agent: 1-Bromo-3-chloropropane (3.0 equiv) — Note: Excess is critical to prevent dimerization.

  • Base: 50% w/w NaOH (aq) (2.0 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (3-5 volumes relative to phenol)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol (10 mmol) in Toluene (30 mL).

  • Catalyst Addition: Add TBAB (0.5 mmol). Stir for 5 minutes to ensure dispersion.

  • Base Addition: Add 50% NaOH solution (20 mmol) dropwise. The mixture may become biphasic and slightly viscous.

  • Alkylating Agent: Add 1-bromo-3-chloropropane (30 mmol) in a single portion.

    • Expert Tip: Adding BCP after the base ensures the phenoxide is pre-formed, but adding it before heating prevents immediate side reactions.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (800+ rpm).

    • Why Vigorous Stirring? The reaction rate is diffusion-controlled. High shear maximizes the interfacial surface area.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. Expect completion in 2–4 hours. Look for the disappearance of phenol.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water (50 mL) and separate phases.

    • Extract aqueous layer with Toluene (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine/catalyst traces) and Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Excess BCP (b.p. 143°C) can be removed by vacuum distillation or column chromatography.

Protocol B: Solid-Liquid PTC (High Precision)

Best for: Moisture-sensitive substrates or preventing hydrolysis of the alkyl halide.

Reagents
  • Base: Potassium Carbonate (

    
    ), anhydrous, finely powdered (2.0 equiv).
    
  • Solvent: Acetone or Acetonitrile (polar aprotic solvents enhance the solid-liquid transfer).

  • Catalyst: TBAB (5 mol%).

Methodology Differences
  • Mix Phenol,

    
    , and solvent.[3] Stir for 15 minutes to allow surface deprotonation.
    
  • Add TBAB and BCP.

  • Reflux (approx. 56°C for Acetone).

  • Advantage: This method minimizes the hydrolysis of BCP to 3-chloropropanol, a common side reaction in strong aqueous bases.

Optimization & Troubleshooting

Catalyst Selection Guide

The choice of catalyst significantly impacts reaction kinetics. Lipophilicity is the key driver.

CatalystStructureSuitabilityRelative Rate*
TBAB Tetrabutylammonium bromideExcellent. Best balance of cost and lipophilicity.[4]1.0 (Reference)
TEBA Benzyltriethylammonium chlorideGood. Slightly less lipophilic; better for smaller anions.0.85
Aliquat 336 Methyltrioctylammonium chlorideHigh. Very lipophilic; hard to remove during workup.1.10
18-Crown-6 Cyclic polyetherSpecialized. Use for Solid-Liquid PTC with Potassium salts.1.25 (Specific cases)

*Relative rates are approximate and substrate-dependent.

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Dimer Formation (Ph-O-Pr-O-Ph)Low concentration of BCP relative to phenoxide.Increase BCP equivalents (to >3.0). Add phenol slowly to BCP/Base mixture (Inverse Addition).
Low Conversion Poor interfacial mixing or "Catalyst Poisoning".Increase stirring speed (critical). Check catalyst solubility. Ensure Iodine is not present (inhibitor).
Emulsion during workup Surfactant nature of the catalyst.Wash with dilute acid (HCl) to protonate/break emulsions. Use Brine.
Allyl Chloride Impurity Elimination reaction (

).
Lower reaction temperature. Switch from NaOH to

(weaker base).

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Start Start Mix Mix Phenol + Solvent + Catalyst Start->Mix Base Add Base (NaOH or K₂CO₃) Mix->Base Add_BCP Add 1-Bromo- 3-chloropropane Base->Add_BCP React React at 60°C (Vigorous Stirring) Add_BCP->React Check TLC Check React->Check Check->React Incomplete Workup Phase Separation & Wash Check->Workup Complete Purify Distillation/ Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis of 3-chloropropyl ethers via PTC.

Safety & Handling (E-E-A-T)

1-Bromo-3-chloropropane (BCP) requires strict safety adherence:

  • Toxicity: It is harmful if inhaled or swallowed and is a suspected carcinogen/mutagen.

  • Volatility: Use only in a well-ventilated fume hood.

  • Skin Contact: It is a skin irritant and can be absorbed through the skin. Permeation-resistant gloves (Nitrile or Silver Shield) are mandatory.

  • Disposal: All aqueous waste containing the catalyst and halides must be treated as hazardous chemical waste.

References

  • Makosza, M. (2000).[5] Phase-transfer catalysis.[4][6][7][8] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

  • Starks, C. M. (1971). Phase-transfer catalysis.[4][6][7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link

  • Yadav, G. D., & Deshmukh, G. P. (2017).[4] Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base. Journal of Chemical Sciences. Link

  • Halpern, M. (2005). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc. Application Note. Link

  • Patil, S., et al. (2013).[3] Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether. International Journal of Pharmaceutical Sciences Review and Research. Link

Sources

Advanced Synthesis Protocol: Iloperidone via 3-Chloropropoxy Benzene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of Iloperidone (Fanapt®), an atypical antipsychotic, focusing on the critical intermediate 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (hereafter referred to as the Chloro-Ketone Intermediate ).

While standard literature often cites generic Williamson ether synthesis conditions, this protocol addresses specific process-related impurities—most notably the "Dimer Impurity" (bis-alkylation) and the "Hydroxy Impurity" (hydrolysis)—which frequently compromise yield and API quality. We present a biphasic, phase-transfer-catalyzed approach and a Finkelstein-modified coupling step to ensure high regioselectivity and reaction kinetics.

Strategic Reaction Pathway

The synthesis relies on a convergent strategy. The quality of the final API is strictly dependent on the purity of the Chloro-Ketone Intermediate.

Chemical Reaction Scheme (Graphviz)

Iloperidone_Synthesis cluster_impurities Critical Impurities Acetovanillone Acetovanillone (Start Material A) ChloroKetone Chloro-Ketone Intermediate (Key Intermediate) Acetovanillone->ChloroKetone K2CO3, Acetone Reflux, 20h (O-Alkylation) BCP 1-Bromo-3-chloropropane (Reagent) BCP->ChloroKetone Iloperidone Iloperidone (Final API) ChloroKetone->Iloperidone K2CO3, NaI (Cat) DMF/Water, 70°C (N-Alkylation) Dimer Dimer Impurity (Bis-alkylation) ChloroKetone->Dimer Excess SM or Over-reaction FB_Piperidine 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl (Start Material B) FB_Piperidine->Iloperidone

Figure 1: Synthetic pathway highlighting the critical intermediate and potential dimer formation.

Module 1: Synthesis of the Chloro-Ketone Intermediate

Objective: Selective O-alkylation of Acetovanillone while minimizing the "Dimer Impurity" (formed when the product reacts with a second molecule of Acetovanillone).

The Chemistry[1][3][4][5]
  • Substrate: 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).[1]

  • Reagent: 1-bromo-3-chloropropane (BCP).[2]

  • Rationale: BCP is preferred over 1,3-dichloropropane because the bromide is a superior leaving group, allowing for selective mono-alkylation at lower temperatures, preserving the chloride for the subsequent step.[3]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Acetovanillone1.0SubstratePurity >99%
1-Bromo-3-chloropropane1.5Alkylating AgentExcess required to suppress dimerization
Potassium Carbonate (

)
2.0BaseAnhydrous, granular (grind if necessary)
Acetone10 VolSolventDry (Water <0.5%) to prevent hydrolysis
Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and calcium chloride guard tube.

  • Charging: Charge Acetovanillone (1.0 eq) and Acetone (10 volumes). Stir to dissolve.

  • Base Addition: Add anhydrous

    
     (2.0 eq) in a single portion. The slurry will turn yellow.[3]
    
  • Reagent Addition: Add 1-bromo-3-chloropropane (1.5 eq) dropwise over 30 minutes at room temperature.

    • Expert Note: Do not add all at once. An exotherm may occur.[3]

  • Reaction: Heat the mixture to reflux (

    
    ) for 18-24 hours.
    
    • Monitoring: Monitor by HPLC/TLC.[3] The reaction is complete when Acetovanillone is <1.0%.[3]

  • Workup (Critical for Purity):

    • Cool to

      
      .[3] Filter off inorganic salts (
      
      
      
      ).[3]
    • Wash the filter cake with Acetone (2 volumes).

    • Concentrate the filtrate under vacuum (

      
      ) to obtain a viscous oil.[3]
      
  • Purification (Crystallization):

    • The crude oil often contains excess BCP.[3] Dissolve the oil in Isopropyl Ether (IPE) or Petroleum Ether (3 volumes) at

      
      .[3]
      
    • Cool slowly to

      
       with stirring. White crystals will precipitate.[3]
      
    • Filter and dry at

      
      .[3]
      
    • Target Yield: 85-90%.

    • Target Melting Point:

      
       [1].[4]
      

Module 2: Coupling - Synthesis of Iloperidone

Objective: N-alkylation of the benzisoxazole piperidine derivative using the Chloro-Ketone intermediate.

The Chemistry (Finkelstein Modification)

Standard alkylation with alkyl chlorides is slow.[3] We utilize the Finkelstein reaction principle in situ.[3] Adding catalytic Sodium Iodide (NaI) converts the terminal chloride of the intermediate into a transient, highly reactive iodide, significantly accelerating the reaction and reducing thermal degradation.[3]

Reagents & Stoichiometry
ComponentEquiv.Role
Chloro-Ketone Intermediate1.1Electrophile
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl1.0Nucleophile
Potassium Carbonate2.5Acid Scavenger
Sodium Iodide (NaI) 0.1 Catalyst (Finkelstein)
DMF or Acetonitrile10 VolSolvent
Detailed Protocol
  • Setup: Reactor with overhead stirring and nitrogen blanket.

  • Solvation: Charge DMF (or Acetonitrile), 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (1.0 eq), and

    
     (2.5 eq). Stir for 30 mins to neutralize the HCl salt and liberate the free amine.
    
  • Addition: Add the Chloro-Ketone Intermediate (1.1 eq) and NaI (0.1 eq).

  • Reaction: Heat to

    
    .
    
    • Caution: Do not exceed

      
      .[3] Higher temperatures promote N-oxide formation and degradation of the isoxazole ring.
      
    • Time: 12-16 hours.

  • Quench & Isolation:

    • Cool to

      
      .[3]
      
    • Pour the reaction mass slowly into Chilled Water (30 volumes).

    • Stir for 2 hours. Crude Iloperidone will precipitate as a beige solid.[3][2]

    • Filter and wash copiously with water to remove DMF and inorganic salts.[3]

  • Purification:

    • Recrystallize from Ethanol or Methanol .[3]

    • Dissolve crude solid in refluxing Ethanol. Treat with activated carbon (5% w/w) for 30 mins. Filter hot.

    • Cool slowly to room temperature, then to

      
      .
      
    • Final Yield: ~75-80%.

    • Purity: >99.5% (HPLC).[3][5]

Analytical Control Strategy

To ensure "Self-Validating" protocols, specific markers must be checked.

Impurity Profile Table
Impurity NameOriginControl StrategyLimit (ICH)
Dimer Impurity Reaction of Chloro-Ketone with residual Acetovanillone in Step 1.Use 1.5 eq of BCP; Remove unreacted Acetovanillone before Step 2.< 0.15%
Hydroxy Impurity Hydrolysis of Chloro-Ketone due to wet solvent.Use anhydrous Acetone/DMF; Minimize water in workup.[3]< 0.15%
N-Oxide Oxidation of the piperidine nitrogen.Perform coupling under Nitrogen; Control Temp <

.
< 0.10%
Process Workflow Diagram (Graphviz)

Process_Flow Step1 Step 1: O-Alkylation (Acetone/Reflux) Control: Temp < 60°C Check1 IPC: Acetovanillone < 1.0% Step1->Check1 Isolate1 Isolation: Crystallization (IPE/Pet Ether) Removes excess BCP Check1->Isolate1 Pass Step2 Step 2: Coupling (DMF/K2CO3/NaI) Finkelstein Conditions Isolate1->Step2 Check2 IPC: Chloro-Ketone < 0.5% Step2->Check2 Quench Quench in Water Precipitate Crude Check2->Quench Pass Purify Final Purification (Ethanol Recrystallization) Quench->Purify

Figure 2: Operational workflow with Integrated Process Controls (IPC).

Troubleshooting Guide

  • Problem: Low yield in Step 1 (O-alkylation).

    • Root Cause: Incomplete reaction or loss during crystallization.[3]

    • Solution: Ensure K2CO3 is finely ground.[3] If oil does not crystallize, seed with pure crystal or scratch the flask walls.[3] Ensure the solvent ratio (IPE) is not too high.[3]

  • Problem: High "Dimer" content in Step 2.

    • Root Cause: The Chloro-Ketone intermediate contained unreacted Acetovanillone which competed for the alkyl halide.

    • Solution: Re-crystallize the Intermediate from Step 1 before proceeding.[3] Do not carry forward crude oil if Acetovanillone > 1%.[3]

  • Problem: Dark color in Final API.

    • Root Cause: Oxidation of phenols or formation of iodine complexes.[3]

    • Solution: Wash the crude filter cake in Step 2 with a dilute Sodium Thiosulfate solution to remove iodine traces.[3] Use Charcoal in the final crystallization.[3]

References

  • PrepChem. (n.d.).[3] Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. (Analogous protocol validation). Retrieved from

  • Strupczewski, J. T., et al. (1995).[3] 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 Antagonists. Journal of Medicinal Chemistry. (Foundational Chemistry).[3][5]

  • Google Patents. (2011).[3] WO2011154860A1 - An improved process for preparing iloperidone. Retrieved from

  • Google Patents. (2006).[3] US RE39198 E - Heteroarylpiperidines, pyrrolidines and piperazines. Retrieved from

  • Asian Journal of Chemistry. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. (Impurity Profiling).[3][6] Retrieved from

Sources

Finkelstein reaction to convert 3-chloropropoxy to 3-iodopropoxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Finkelstein Iodination for 3-Chloropropoxy Linkers

Part 1: Executive Summary & Strategic Rationale

The conversion of 3-chloropropoxy (


) groups to their 3-iodopropoxy  (

) analogs is a critical transformation in medicinal chemistry and materials science. While alkyl chlorides are stable and commercially abundant, they lack the electrophilicity required for rapid, clean alkylation reactions (e.g., nucleophilic substitutions with amines for PROTAC linkers or click-chemistry precursors).

The Finkelstein reaction —a classic


 halogen exchange—is the standard method for this conversion.[1][2][3][4] However, unlike the rapid exchange of bromides, chlorides are sluggish substrates  due to the stronger C-Cl bond (approx. 81 kcal/mol vs. 68 kcal/mol for C-Br) and the poorer leaving group ability of chloride.

This protocol addresses the specific challenges of the 3-chloropropoxy substrate:

  • Thermodynamic Barrier: Overcoming the slow kinetics of primary chlorides.

  • Solvent Selection: Why Methyl Ethyl Ketone (MEK) is superior to Acetone for this specific application.

  • Purification Integrity: Preventing oxidative degradation of the light-sensitive iodide product.

Part 2: Scientific Foundation (E-E-A-T)

Mechanism and Driving Force

The reaction proceeds via a concerted


 mechanism . The driving force is solubility differential  (Le Chatelier's Principle). Sodium Iodide (NaI) is soluble in the reaction solvent, while Sodium Chloride (NaCl) is not.[1][3][4][5][6] As the reaction proceeds, NaCl precipitates, preventing the reverse reaction.[3][4][6]


Critical Insight - The "Acetone Trap": Standard textbooks suggest Acetone as the solvent. However, Acetone boils at 56°C. For chlorides, this temperature is often insufficient to achieve complete conversion within a reasonable timeframe (often requiring >48h).

  • Recommendation: Use 2-Butanone (MEK) . It shares the solubility profile of Acetone (dissolves NaI, precipitates NaCl) but boils at 80°C . This 24°C increase significantly accelerates the reaction rate (Arrhenius equation), typically reducing reaction times to 12–18 hours.

Self-Validating Systems

A robust protocol must include internal checks:

  • Visual Confirmation: The reaction mixture effectively becomes a "slurry" as fine white NaCl precipitates.

  • NMR Shift: The chemical shift of the terminal methylene protons (

    
    ) moves upfield.
    
    • 
      : 
      
      
      
      (Triplet)
    • 
      : 
      
      
      
      (Triplet)
  • TLC Staining: Alkyl iodides are often unstable on silica but can be visualized. They typically have higher

    
     values than chlorides and may turn pink/brown upon standing or heating due to iodine liberation.
    

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][4][5][7][8]RoleSpecification
Substrate (

)
1.0ReactantDry, free of alcohol impurities.[9]
Sodium Iodide (NaI) 3.0 - 5.0NucleophileAnhydrous (Dry in oven at 120°C if clumped).
2-Butanone (MEK) 10-15 volSolventHPLC Grade, dried over molecular sieves.
Sodium Thiosulfate (

)
N/AWorkup10% Aqueous solution (removes

).
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Sodium Iodide (NaI) (4.0 equiv) to the flask.

    • Note: Excess NaI is crucial to drive the equilibrium and compensate for any moisture.

  • Add 2-Butanone (MEK) (0.5 M concentration relative to substrate). Stir until NaI is mostly dissolved (solution may be slightly yellow).

  • Add the 3-chloropropoxy substrate (1.0 equiv).

  • Seal the top of the condenser with a drying tube (CaCl2) or nitrogen balloon.

Step 2: Reflux (The Exchange)

  • Heat the mixture to a gentle reflux (Bath temp: 85-90°C).

  • Monitoring: Stir vigorously. Within 1-2 hours, a fine white precipitate (NaCl) should begin to form.

  • Duration: Run for 16–24 hours .

    • Checkpoint: Take a small aliquot, perform a mini-workup (EtOAc/Water), and check by NMR. If the triplet at ~3.65 ppm persists, continue reflux.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the precipitated NaCl and excess NaI. Rinse the solid cake with fresh cold MEK or Acetone.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a residue.

  • Partition: Dissolve the residue in Diethyl Ether (

    
    )  or Ethyl Acetate (
    
    
    
    )
    .
    • Why Ether? Ether is preferred if the product is volatile; otherwise EtOAc is standard.

  • Wash:

    • Wash 1x with 10%

      
       (Sodium Thiosulfate) . Crucial: This removes any free iodine (
      
      
      
      ) which causes the yellow/brown color and promotes decomposition.
    • Wash 1x with Water.

    • Wash 1x with Brine.

  • Drying: Dry the organic layer over Anhydrous

    
    .[9] Filter and concentrate in vacuo.
    

Step 4: Storage

  • Light Sensitivity: Alkyl iodides are light-sensitive. Store the product in an amber vial wrapped in foil at -20°C. Add a stabilizer (Copper wire) if long-term storage is needed.

Part 4: Visualizations

Reaction Mechanism (Graphviz)

FinkelsteinMechanism Reactants Reactants R-O-(CH2)3-Cl + NaI TS Transition State (SN2) [ I ... C ... Cl ]‡ Reactants->TS Heat (MEK, 80°C) Products Products R-O-(CH2)3-I + NaCl TS->Products Inversion Precipitation Precipitation NaCl (Solid) ↓ Products->Precipitation Solubility Limit

Caption: The concerted


 mechanism driven by the irreversible precipitation of Sodium Chloride.
Experimental Workflow (Graphviz)

Workflow Start Start: 3-Chloropropoxy Substrate Solvent Dissolve in MEK (2-Butanone) Add 4.0 eq NaI Start->Solvent Reflux Reflux at 80°C (16-24 Hours) Solvent->Reflux Check Check NMR/TLC (Look for ~3.3 ppm shift) Reflux->Check Check->Reflux Incomplete Filter Filter off NaCl Solid Check->Filter Complete Wash Wash with 10% Na2S2O3 (Remove Iodine) Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Store Store: Amber Vial, -20°C Dry->Store

Caption: Optimized workflow for the synthesis of 3-iodopropoxy analogs emphasizing the critical thiosulfate wash.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Reaction temp too low or Chloride too stable.Switch solvent from Acetone to MEK or 2-Pentanone . Add a catalytic amount of Crown Ether (18-Crown-6) to solubilize cation.
Product is Brown/Yellow Free Iodine (

) formation.
Wash organic layer thoroughly with 10% Sodium Thiosulfate until colorless.
New Spot on TLC (Lower Rf) Hydrolysis to alcohol (

).
Ensure reagents are anhydrous . Moisture competes with Iodide.
Elimination Product Basic conditions or excessive heat.Avoid adding bases (like

) during the Finkelstein step. NaI is sufficient.[6]

Part 6: References

  • Finkelstein, H. (1910).[5][8] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][4][5][6][8] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[5][8]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Halogen Exchange).[4][5][8]

  • Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of the Carbonyl Group on the Reactivity of Haloalkanes". Journal of the American Chemical Society, 86(21), 4645–4650. (Discusses solvent effects on Sn2 rates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl iodides).

Sources

Application Note: High-Efficiency Nucleophilic Substitution of Terminal Chloride in 3-(4-Chlorophenoxy)propyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the chemo-selective functionalization of 3-(4-chlorophenoxy)propyl chloride .


 protocols for linker functionalization in drug discovery.

Executive Summary

3-(4-chlorophenoxy)propyl chloride (CAS: 39577-43-0) is a critical bifunctional building block in the synthesis of antipsychotic, antidepressant, and antifungal agents. Its structural utility lies in the propyl spacer connecting a lipophilic 4-chlorophenoxy tail to a polar head group.

This guide addresses the primary challenge in working with this intermediate: Chemo-selectivity . The molecule contains two chlorine atoms with vastly different reactivity profiles:[1][2]

  • Terminal Alkyl Chloride (

    
    ):  Highly reactive toward nucleophilic substitution (
    
    
    
    ).
  • Aryl Chloride (

    
    ):  Inert under standard nucleophilic conditions; requires specialized 
    
    
    
    or palladium catalysis to react.

This document provides validated protocols for substituting the terminal chloride with amines and other nucleophiles while preserving the aryl chloride integrity.

Mechanistic Insight & Reaction Design

The Reactivity Gap

The success of derivatizing this molecule relies on exploiting the electronic differences between the two electrophilic sites.

  • The Terminal Chloride (Target): Located at the

    
    -position of the propyl chain. It is a primary alkyl halide, making it an ideal substrate for Bimolecular Nucleophilic Substitution (
    
    
    
    ).[3] However, chloride is a mediocre leaving group.
  • The Aryl Chloride (Off-Target): The C-Cl bond on the benzene ring is strengthened by resonance with the

    
    -system (partial double bond character).[2] It will not react with standard amines or alkoxides under reflux conditions, ensuring high regioselectivity.
    
The Finkelstein Advantage (In-Situ Catalysis)

To accelerate the reaction and lower the thermal requirement (reducing elimination side-products), we utilize the Finkelstein reaction principle. Adding a catalytic amount of Potassium Iodide (KI) converts the terminal alkyl chloride to a transient, highly reactive alkyl iodide.


Since Iodide (


) is a superior leaving group compared to Chloride (

), the subsequent nucleophilic attack by the amine is significantly faster.
Visualizing the Mechanism

The following diagram illustrates the selective activation of the alkyl chain and the inertness of the aryl ring.

ReactionMechanism Substrate 3-(4-chlorophenoxy) propyl chloride Intermediate Transient Alkyl Iodide (Activated Species) Substrate->Intermediate Finkelstein Exchange (Acetone/MEK) ArylCl Aryl-Cl (INERT) Substrate->ArylCl No Reaction KI KI (Catalyst) KI->Intermediate Product Final Product (Substitution) Intermediate->Product Fast SN2 Attack Nucleophile Nucleophile (H-Nu) Nucleophile->Product

Caption: Chemo-selective activation pathway. The alkyl chloride undergoes halide exchange, while the aryl chloride remains intact.

Validated Experimental Protocols

Protocol A: Synthesis of Piperazine Derivatives (N-Alkylation)

Application: Synthesis of psychotropic pharmacophores (e.g., Aripiprazole or Trazodone analogs).

Reagents:

  • Substrate: 3-(4-chlorophenoxy)propyl chloride (1.0 equiv)

  • Nucleophile: 1-(2,3-dichlorophenyl)piperazine (or similar) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)

  • Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the piperazine derivative (1.1 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add Acetonitrile (10 mL per gram of substrate). Stir for 10 minutes at room temperature to ensure homogenous dispersion of the base.

  • Addition: Add 3-(4-chlorophenoxy)propyl chloride (1.0 equiv) and KI (0.1 equiv).

  • Reaction: Heat the mixture to reflux (

    
     for ACN) under an inert atmosphere (
    
    
    
    ).
    • Note: Reaction typically completes in 6–12 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ). Wash the filter cake with fresh solvent.
      
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Finkelstein Conversion (Preparation of the Iodide)

Application: If the direct substitution is sluggish, isolate the iodide intermediate first.

Procedure:

  • Dissolve 3-(4-chlorophenoxy)propyl chloride (1.0 equiv) in Acetone (high concentration, ~5 mL/g).

  • Add Sodium Iodide (NaI) (2.0 equiv). Note: NaI is soluble in acetone, NaCl is not.[4]

  • Reflux for 4–6 hours. A white precipitate (NaCl) will form.

  • Cool, filter the solid NaCl, and evaporate the solvent.

  • Dissolve residue in DCM, wash with water and sodium thiosulfate (to remove free iodine color), dry over

    
    , and concentrate.
    
  • Result: 3-(4-chlorophenoxy)propyl iodide (highly reactive).

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dramatically impacts the reaction rate (


).
SolventDielectric ConstantRate ImpactRecommendation
Acetonitrile (ACN) 37.5HighPreferred. Good balance of solubility and polarity for

. Easy workup.
DMF 36.7Very HighUse for sluggish nucleophiles. Harder to remove (high BP).
Acetone 20.7ModerateBest for Finkelstein (NaI) due to NaCl insolubility.
Toluene 2.4LowAvoid unless using Phase Transfer Catalysis (PTC).
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Chloride is a poor leaving group.Increase KI catalyst load to 0.5 equiv or switch to Protocol B (pre-form Iodide).
Elimination Product (Alkene formation)Base is too strong or Temp too high.Switch from

to

or

. Lower temperature to

.
Dimerization Bis-alkylation of primary amine.Use excess amine (3-5 equiv) if the nucleophile is a primary amine (

).
Dark Coloration Oxidation of Iodide to Iodine (

).
Wash crude with 10%

(Sodium Thiosulfate).

Workflow Visualization

The following flowchart outlines the decision matrix for selecting the correct protocol based on the nucleophile's steric hindrance and basicity.

Workflow Start Start: 3-(4-chlorophenoxy) propyl chloride CheckNu Analyze Nucleophile Start->CheckNu StrongNu Strong/Unstrained Nucleophile (e.g., Piperazine, Thiol) CheckNu->StrongNu High Nucleophilicity WeakNu Weak/Sterically Hindered (e.g., Aniline, Amide) CheckNu->WeakNu Low Nucleophilicity DirectProtocol Protocol A: Direct Substitution (ACN, K2CO3, cat. KI) StrongNu->DirectProtocol StepwiseProtocol Protocol B: Isolate Iodide Intermediate (Acetone, NaI) WeakNu->StepwiseProtocol Workup Aqueous Workup & Purification DirectProtocol->Workup StepwiseProtocol->DirectProtocol React Iodide with Nucleophile

Caption: Decision matrix for selecting direct substitution vs. stepwise activation.

Safety & Handling

  • Vesicant Warning: Alkyl chlorides and iodides are potential alkylating agents. They can act as vesicants (blistering agents) and are potential mutagens. Always handle in a fume hood.

  • Waste Disposal: Solutions containing iodides and chlorinated organic waste must be segregated from standard organic solvents to prevent the formation of toxic byproducts during incineration.

  • PPE: Nitrile gloves are sufficient for short contact, but double-gloving is recommended during the addition of the neat alkyl chloride.

References

  • Mechanism of Finkelstein Reaction: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[5] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.

  • Synthesis of Piperazine-Linked Antipsychotics: Jaskowska, J., et al. (2019). "1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride".[6][7][8] Molecules, 24(8), 1609.[8]

  • Solvent Effects in Nucleophilic Substitution: Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions". Chemical Reviews, 69(1), 1–32.

  • Application in Trazodone Analog Synthesis: Operations for the alkylation of piperazines using 3-chloropropyl ethers are detailed in: US Patent 3,381,009 (1968), "Triazolo-Pyridines".

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Etherification Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Chlorophenol (4-CP) Ticket ID: CHE-SUP-4CP-001 Status: Open

Introduction: The "Sticky" Phenol Problem

Welcome to the Technical Support Center. You are likely here because your etherification (Williamson or Mitsunobu) is complete, but your NMR or LC-MS shows persistent 4-chlorophenol (4-CP) contamination.

The Challenge: 4-Chlorophenol is deceptive. With a


 of ~9.4, it is significantly more acidic than non-halogenated phenols, yet it remains lipophilic enough to cling stubbornly to organic products. Furthermore, its ability to hydrogen-bond causes it to "streak" on silica gel, contaminating fractions during chromatography.

This guide provides three tiered protocols to eliminate 4-CP, ranging from standard extractions to advanced scavenging techniques.

Tier 1: Liquid-Liquid Extraction (The First Line of Defense)

Principle: The most efficient removal method exploits the acidity of 4-CP. By raising the pH of the aqueous phase above the phenol's


 (9.4), we deprotonate it into 4-chlorophenoxide, which is highly water-soluble and insoluble in organic solvents.
Protocol A: Standard Base Wash (For Base-Stable Products)

Use this if your product is an ether, alkyl, or aryl compound stable to pH 12-14.

  • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Diethyl Ether). Do not use Dichloromethane (DCM) if possible, as emulsions are more common.

  • The Critical Wash: Wash the organic layer 2x with 1M NaOH .

    • Why? NaOH (pH ~14) ensures >99.9% deprotonation of 4-CP.

  • Brine Wash: Wash 1x with saturated brine to break any micro-emulsions.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Protocol B: Chemoselective Wash (For Base-Sensitive Products)

Use this if your product contains esters, amides, or other hydrolyzable groups.

  • Reagent Choice: Use 10%

    
     (aq)  instead of NaOH.
    
    • Why? Carbonate (pH ~11) is basic enough to deprotonate 4-CP (

      
       9.4) but kinetically slower to hydrolyze esters than hydroxide.
      
  • Repetition is Key: Perform the wash 3-4 times . Since carbonate is a weaker base, the equilibrium is less favorable than with NaOH; multiple washes drive the partition coefficient in your favor.

Visualization: The Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Product + 4-CP) Decision Is Product Base Sensitive? (e.g., Esters) Start->Decision NaOH Wash with 1M NaOH (pH ~14) Decision->NaOH No K2CO3 Wash with 10% K2CO3 (pH ~11) Decision->K2CO3 Yes Aqueous Aqueous Layer Contains: 4-Chlorophenoxide (Salt) NaOH->Aqueous Deprotonation Organic Organic Layer Contains: Purified Product NaOH->Organic Phase Separation K2CO3->Aqueous Deprotonation K2CO3->Organic Phase Separation

Figure 1: Decision tree for selecting the correct aqueous wash based on product stability.

Tier 2: Solid-Supported Scavenging (The Precision Tool)

Principle: When liquid-liquid extraction causes emulsions or fails to remove trace levels (ppm), polymer-supported sequestration is the superior choice. This method uses resin beads functionalized with quaternary ammonium bases to "trap" the phenol physically.

Recommended Reagent: Amberlyst® A-26 (OH form) or equivalent polymer-supported carbonate.

Protocol:
  • Solvent Check: Ensure your product is dissolved in a solvent that swells the resin (DCM, THF, or Ethyl Acetate). Avoid Methanol if using hydroxide resins (can cause transesterification).

  • Loading: Add 3-4 equivalents of resin relative to the estimated remaining 4-CP.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or cotton plug. The 4-CP remains bound to the beads.

  • Rinse: Rinse the beads with solvent to recover any entrained product.

Tier 3: Chromatography Troubleshooting

If you must purify via column chromatography, 4-CP often presents as a "streaking" impurity that co-elutes with products.

The Fix: Acidified Eluent

  • Method: Add 0.5% to 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexanes/EtOAc).

  • Mechanism: Silica gel is slightly acidic. Phenols interact with surface silanols via Hydrogen bonding, causing drag. Adding acetic acid keeps the phenol fully protonated and saturates the silica's basic sites, sharpening the phenol peak and usually shifting its

    
     higher, allowing for separation.
    

Data Summary: Base Selection Guide

Base ReagentpH (Approx)Efficiency for 4-CPRisk to ProductRecommended For
1M NaOH 14Excellent (1 wash)High (Hydrolysis)Ethers, Alkyls, Aromatics
10%

11Good (3-4 washes)ModerateEsters, Amides, Nitriles
Sat.

8.5PoorLowNot recommended for 4-CP
Resin (A-26) N/A (Solid)Excellent (>99%)LowEmulsion-prone mixtures

Frequently Asked Questions (Troubleshooting)

Q: I washed with NaOH, but I still smell the chlorophenol. Is it still there?

  • A: Not necessarily. 4-CP has an extremely low odor detection threshold (ppb range). Even after the chemical is quantitatively removed, trace molecules on glassware or septa can linger.

  • Validation: Do not rely on smell. Run a TLC plate. 4-CP is UV active (

    
    ). If the spot is gone, the smell is likely residual.
    
  • Tip: To clean smelly glassware, use an oxidative wash (dilute bleach) to oxidize residual phenols into odorless quinones/ring-opened fragments.

Q: My reaction formed a terrible emulsion during the NaOH wash.

  • A: Phenoxides act as surfactants.

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the entire biphasic mixture through a pad of Celite.

    • If persistent, switch to the Tier 2 (Resin) method to avoid aqueous workup entirely.

Q: Can I remove 4-CP via vacuum drying?

  • A: 4-CP has a boiling point of

    
    .[1][2] It is sublimable but difficult to remove via standard rotary evaporation. High-vacuum drying (lyophilizer or vacuum manifold) overnight can reduce levels, but it rarely removes it completely compared to chemical extraction.
    

References

  • PubChem. (n.d.). 4-Chlorophenol Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Phenols. Michigan State University. Retrieved February 25, 2026, from [Link]

  • Biotage. (n.d.). Strategies for Work-up and Purification: Scavengers. Retrieved February 25, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis workups).

Sources

Preventing hydrolysis of alkyl chloride during workup of chloropropoxy benzenes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for researchers and process chemists. It addresses the specific stability challenges of the 3-chloropropoxy moiety during workup.

Topic: Preventing Hydrolysis of Alkyl Chloride During Workup of Chloropropoxy Benzenes Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published

Executive Summary & Chemical Context

The Challenge: The synthesis of 1-(3-chloropropoxy)benzenes (typically via Williamson ether synthesis using 1-bromo-3-chloropropane) presents a chemoselectivity challenge. While the ether linkage (


) is robust, the terminal primary alkyl chloride  is susceptible to nucleophilic attack.

During aqueous workup, the primary risk is hydrolysis to the alcohol (3-phenoxypropan-1-ol) or elimination to the allyl ether. This degradation is often driven by three converging factors:

  • Residual Base: Unquenched alkoxides or hydroxides.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhancing the nucleophilicity of water/hydroxide.

  • Thermal Stress: Exothermic quenching or rotary evaporation at elevated temperatures.

This guide provides a self-validating protocol to isolate the target alkyl chloride with


 integrity.

Troubleshooting Guide (Q&A)

Direct answers to the most common failure modes reported by our users.

Q1: I detect ~5-10% of the alcohol byproduct (3-phenoxypropan-1-ol) by LC-MS after workup. Is my chloride unstable in water?

Technical Diagnosis: Primary alkyl chlorides are generally stable in neutral water at room temperature. If you see significant hydrolysis, it is likely base-catalyzed and solvent-promoted. Root Cause: If you ran the reaction in DMF or DMSO and quenched with water without neutralizing, the residual base (


 or 

) becomes highly active. In dipolar aprotic solvents, hydroxide is a "naked" nucleophile, increasing reaction rates by orders of magnitude. The Fix:
  • Cool to 0°C before any water addition.

  • Acidify the quench: Use dilute HCl or

    
     to adjust the aqueous phase pH to 6–7 immediately upon quenching. Do not allow the organic layer to sit in contact with basic aqueous waste.[1][2]
    
Q2: My LC-MS shows a mass corresponding to the dimer (bis-phenoxy propane). Did this happen during workup?

Technical Diagnosis: No. This is a reaction-stage impurity, not a workup artifact. Root Cause: The phenoxide nucleophile attacked the alkyl chloride of your product during the reaction. The Fix: This cannot be fixed during workup. You must prevent it upstream by using a large excess (3–4 equivalents) of 1-bromo-3-chloropropane relative to the phenol.

Q3: The emulsion won't break. Can I add more base to clear the phenol?

Technical Diagnosis: Adding base (NaOH) to clear an emulsion is dangerous for alkyl chlorides. It promotes both hydrolysis (


) and elimination (

). The Fix:
  • Do NOT add strong base. [2]

  • Use High-Ionic Strength: Add saturated brine (

    
    ) to the aqueous layer.
    
  • Filtration: If the emulsion is caused by fine salts (

    
    ), filter the biphasic mixture through a Celite pad before separation.
    

Optimized Experimental Protocol

Designed for maximum stability of the alkyl chloride moiety.

Materials Required
  • Quench Buffer: Saturated

    
     or 1M 
    
    
    
    (Cold).
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE is preferred for cleaner phase separations.

  • Drying Agent: Anhydrous

    
     (Sodium Sulfate).[1][2]
    
Step-by-Step Workflow
  • Thermal Control: Place the reaction vessel (containing DMF/DMSO mixture) in an ice bath. Cool internal temperature to

    
    .
    
  • Buffered Quench (The Critical Step):

    • Standard Method: Slowly add cold saturated

      
      .
      
    • If Strong Base was used (NaH): Quench carefully with dropwise water, then immediately acidify to pH 6–7 with 1M HCl.

    • Why? Neutralizing the pH stops the

      
       attack of hydroxide on the chloride.
      
  • Extraction & Solvent Removal:

    • Extract with MTBE (

      
       volumes).
      
    • Crucial Wash: Wash the combined organic layer with water (

      
      )  followed by brine (
      
      
      
      )
      .
    • Why? The water washes are essential to remove DMF/DMSO.[3] If these solvents remain during concentration, they will concentrate alongside the product and promote decomposition.

  • Drying & Concentration:

    • Dry over

      
       for 15 minutes. Filter.
      
    • Concentrate on a rotary evaporator.[4][5] Bath temperature must not exceed 40°C.

Stability Data & Risk Analysis

The following table summarizes the half-life (


) of primary alkyl chlorides under various workup conditions (simulated based on standard kinetic data for primary alkyl halides).
ConditionpHTempSolvent ContextRisk LevelPredicted Outcome
Acidic Quench 4-65°CWater/MTBELow <0.1% Hydrolysis
Neutral Wash 725°CWater/EtOAcLow Stable
Basic Wash 10-1225°CWater/EtOAcMedium Slow Hydrolysis (~1-2% loss/hr)
Basic Emulsion 1240°CDMF/WaterCritical Rapid Hydrolysis (>10% loss)

Visualized Mechanism & Decision Tree

Figure 1: Degradation Pathways & Prevention

This diagram illustrates the competing pathways for the chloropropoxy species and the specific intervention points.

G Start Reaction Mixture (Ar-O-(CH2)3-Cl + Solvent + Base) Desired Target Isolated: Ar-O-(CH2)3-Cl Start->Desired 1. Cool to 0°C 2. Neutral pH Quench Hydrolysis Impurity A: Alcohol (Hydrolysis) (Ar-O-(CH2)3-OH) Start->Hydrolysis High pH + Heat Residual DMF/DMSO Elimination Impurity B: Alkene (Elimination) (Ar-O-Allyl) Start->Elimination Strong Base (NaH/tBuOK) Prolonged Heating

Caption: Kinetic competition between isolation of the alkyl chloride and hydrolysis/elimination side reactions.

Figure 2: Workup Optimization Decision Tree

Follow this logic flow to determine the correct quenching strategy based on your reaction conditions.

DecisionTree Start Start Workup SolventCheck Reaction Solvent? Start->SolventCheck Aprotic Polar Aprotic (DMF, DMSO, NMP) SolventCheck->Aprotic High Risk Protic Non-Polar/Protic (Acetone, THF, EtOH) SolventCheck->Protic Low Risk BaseCheck Base Used? StrongBase Strong (NaH, KH, tBuOK) BaseCheck->StrongBase WeakBase Weak (K2CO3, Cs2CO3) BaseCheck->WeakBase Aprotic->BaseCheck Protic->BaseCheck Action3 Quench with 1M HCl (Cold). Rapid neutralization required. StrongBase->Action3 Action2 Quench with sat. NH4Cl. Verify pH 6-7. WeakBase->Action2 Action1 CRITICAL: Wash organic layer 3x with Water to remove solvent. Trace DMF accelerates hydrolysis. Action2->Action1 If DMF used Action3->Action1 If DMF used

Caption: Decision matrix for selecting quench buffers and wash cycles to minimize hydrolytic stress.

References

  • Williamson Ether Synthesis & Side Reactions Source: Organic Chemistry Portal Citation: "Williamson Ether Synthesis: Mechanism and Side Reactions." URL:[Link]

  • Stability of Alkyl Halides in Aqueous Media Source: Chemistry LibreTexts Citation: "Nucleophilic Substitution - Stability of Alkyl Halides." URL:[Link]

  • Synthesis of 1-(3-chloropropoxy)benzene (Experimental Precedent) Source: National Institutes of Health (PMC) Citation: "Synthesis and Crystal Structure of 1,4-Bis(3-chloropropoxy)benzene." URL:[Link]

  • Solvent Effects in Nucleophilic Substitution Source: Master Organic Chemistry Citation: "The Effect of Solvent on SN2 Reactions: Polar Aprotic vs. Protic." URL:[Link]

Sources

Validation & Comparative

1H NMR interpretation of 1-Chloro-4-(3-chloropropoxy)benzene triplet signals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Resolving Isochronic Ambiguities in the 1H NMR of 1-Chloro-4-(3-chloropropoxy)benzene

Part 1: Executive Summary & Core Directive

The Challenge: In medicinal chemistry, the 3-chloropropoxy linker is a critical structural motif, serving as a scaffold for antipsychotics (e.g., Aripiprazole derivatives) and antifungal agents. However, its 1H NMR spectrum presents a classic assignment hazard: two distinct methylene triplets (


 and 

) that appear in the mid-field region (3.5–4.5 ppm). Misassignment of these triplets can lead to erroneous structural conclusions regarding linker length or halogen substitution.

The Solution: This guide objectively compares the spectral "performance"—defined here as signal resolution and assignability—of the 3-chloropropoxy moiety against its all-carbon analog (3-chloropropyl ) and its synthetic precursors. We demonstrate that the electronegativity differential between the phenoxy oxygen and the terminal chlorine creates a superior "spectral window" that facilitates unambiguous assignment, provided specific acquisition protocols are followed.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

Here we compare the Target Moiety (Ether Linker) against the Alkyl Alternative and Starting Material to demonstrate signal resolution capabilities.

Table 1: Spectral Performance Comparison (Resolution of Triplets)
FeatureTarget: 3-chloropropoxy linker Alternative: 3-chloropropyl linker Precursor: 1-Bromo-3-chloropropane
Structure



Triplet A (

)
~4.05 ppm (Deshielded by O)~2.70 ppm (Benzylic)~3.60 ppm (Deshielded by Br)
Triplet C (

)
~3.72 ppm (Deshielded by Cl)~3.50 ppm (Deshielded by Cl)~3.70 ppm (Deshielded by Cl)

(Separation)
~0.33 ppm (High Resolution)~0.80 ppm (High Resolution)< 0.10 ppm (Severe Overlap)
Ambiguity Risk Low. The O-atom pushes Triplet A significantly downfield, clear of the Cl-triplet.[1][2]Low. Distinct regions (Benzylic vs Halogenated).[3]High. Br and Cl have similar electronegativities, causing signal coalescence.

Key Insight: The 3-chloropropoxy product offers a distinct advantage over mixed-halogen precursors. While the precursor (Br-CH2...CH2-Cl) often shows overlapping triplets due to the similar electronegativity of Br (2.96) and Cl (3.16), the target molecule introduces an Oxygen atom (3.44), which exerts a stronger deshielding effect, pushing the proximal methylene to ~4.1 ppm and resolving the signals.

Part 3: Technical Deep Dive & Interpretation Logic

The Aromatic Region (AA'BB' System)
  • Signal: Two "doublets" (strictly higher-order multiplets).

  • Location: 6.80–7.30 ppm.

  • Assignment:

    • 
       6.82 (2H, d):  Protons ortho to the alkoxy group. The lone pairs on the oxygen donate electron density into the ring (resonance effect), shielding these protons and moving them upfield.
      
    • 
       7.22 (2H, d):  Protons ortho to the chlorine. Chlorine is electron-withdrawing (inductive), deshielding these protons.[4]
      
The Aliphatic Linker (The "Triplet" Analysis)

The core assignment relies on the Deshielding Hierarchy :


.
  • Position A (

    
    ): 
    
    • Shift:

      
       4.05 – 4.15 ppm.
      
    • Multiplicity: Triplet (

      
       Hz).
      
    • Reasoning: This carbon is directly attached to Oxygen. Oxygen is highly electronegative, pulling electron density away from the protons, leaving them "deshielded" and exposed to the magnetic field.

  • Position C (

    
    ): 
    
    • Shift:

      
       3.70 – 3.75 ppm.
      
    • Multiplicity: Triplet (

      
       Hz).
      
    • Reasoning: Chlorine is electronegative, but less so than Oxygen. Therefore, these protons appear upfield relative to the ether protons.

  • Position B (Central

    
    ): 
    
    • Shift:

      
       2.20 – 2.30 ppm.
      
    • Multiplicity: Quintet (Pentet).

    • Reasoning: It couples to 4 neighbors (2 at A, 2 at C).

      
      .[2]
      

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol. This workflow includes a "Solvent Titration" step to resolve accidental overlaps, a common issue in linker chemistry.

Step 1: Sample Preparation

  • Dissolve 10 mg of 1-Chloro-4-(3-chloropropoxy)benzene in 0.6 mL of CDCl3 (99.8% D).

  • Critical Step: Ensure the solvent is acid-free. Acidic traces can broaden the ether signals or catalyze hydrolysis. Filter through basic alumina if necessary.

Step 2: Acquisition Parameters (Standard 400/500 MHz)

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds . The aromatic protons have longer T1 relaxation times. A short D1 will suppress aromatic integration, leading to a false ratio against the aliphatic chain.

  • Scans (NS): 16 (sufficient for >10 mg).

Step 3: Validation (The "Water Test")

  • In CDCl3, the water peak appears around 1.56 ppm , clear of your signals.

  • Contingency: If using DMSO-d6, water appears at 3.33 ppm , potentially overlapping with the Cl-CH2 triplet or the quintet. Recommendation: Stick to CDCl3 or Acetone-d6 for this specific molecule to avoid solvent-peak interference near the 3.5-4.0 ppm window.

Part 5: Visualization (Logic Flow)

The following diagram illustrates the decision matrix for assigning the triplets, ensuring the user does not confuse the product with the starting material.

NMR_Assignment_Flow Start Start: Analyze Aliphatic Region (2.0 - 4.5 ppm) Count_Signals Count Distinct Multiplets Start->Count_Signals Check_Quintet Identify Quintet (~2.2 ppm) Integration = 2H? Count_Signals->Check_Quintet Check_Triplets Analyze Two Triplets (3.5 - 4.5 ppm) Check_Quintet->Check_Triplets Compare_Shifts Compare Chemical Shifts (δ) Check_Triplets->Compare_Shifts Decision_A Triplet @ ~4.1 ppm (Most Downfield) Compare_Shifts->Decision_A Decision_C Triplet @ ~3.7 ppm (Mid-field) Compare_Shifts->Decision_C Assign_A ASSIGN: -O-CH2- (Ether Linkage) Decision_A->Assign_A Assign_C ASSIGN: -CH2-Cl (Terminal Halogen) Decision_C->Assign_C Validation VALIDATION CHECK: Is Δδ > 0.3 ppm? Assign_A->Validation Assign_C->Validation Result_Pass PASS: Product Confirmed Validation->Result_Pass Yes Result_Fail FAIL: Suspect Mixed Halide (Br-CH2...Cl) Validation->Result_Fail No (Signals Overlap)

Caption: Logical workflow for distinguishing ether-linked methylene protons from terminal halogenated methylenes based on chemical shift hierarchy.

References

  • PubChem. (2025).[1][2][5] 1-Chloro-4-(3-chloropropoxy)benzene | C9H10Cl2O. National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation Dynamics of 3-(4-chlorophenoxy)propyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3-(4-chlorophenoxy)propyl chloride (CAS: 33243-38-0) Methodology: Electron Ionization (EI) Mass Spectrometry[1]

Executive Summary: The Isotopic Fingerprint

In medicinal chemistry, 3-(4-chlorophenoxy)propyl chloride serves as a critical linker for synthesizing antipsychotics and antifungals. Its mass spectral signature is defined not just by molecular weight, but by the distinct interplay of two chlorine atoms—one aryl and one alkyl.

Unlike simple hydrocarbons, the identification of this molecule relies on a self-validating isotopic pattern . The presence of two chlorine atoms creates a characteristic triplet cluster for the molecular ion (


) and specific doublet patterns for fragments, allowing researchers to instantly distinguish between the intact molecule and its degradation products.
Quick Reference Data
Featurem/z Value (Isotopes)Origin
Molecular Ion (

)
204 / 206 / 208 Parent Molecule (

vs mixed)
Base Peak Candidate 128 / 130 4-Chlorophenol radical cation (McLafferty)
Diagnostic Fragment A 111 / 113 4-Chlorophenyl cation (Inductive Cleavage)
Diagnostic Fragment B 77 / 79 3-Chloropropyl cation (Alkyl chain retention)

Structural Characterization & Isotope Logic

The "M+ Cluster" Analysis

The molecular formula is


. The nominal mass is 204 Da (using 

). Because Chlorine exists naturally as

(75.8%) and

(24.2%), the molecular ion appears as a cluster with intensities governed by the binomial expansion

.
  • m/z 204 (

    
    ):  Contains two 
    
    
    
    . (Relative Intensity:
    
    
    )
  • m/z 206 (

    
    ):  Contains one 
    
    
    
    and one
    
    
    . (Relative Intensity:
    
    
    )[2][3]
  • m/z 208 (

    
    ):  Contains two 
    
    
    
    . (Relative Intensity:
    
    
    )

Application Scientist Note: If your spectrum shows a 3:1 ratio at the molecular ion rather than 9:6:1, you have likely lost the alkyl chloride chain (loss of one Cl), indicating thermal degradation in the inlet.

Fragmentation Pathways: The "Why" Behind the Spectrum

The fragmentation of aryl alkyl ethers under Electron Ionization (70 eV) is driven by the radical site on the ether oxygen.

Pathway A: McLafferty Rearrangement (Dominant)

This is the most diagnostic pathway for phenoxy ethers with an alkyl chain


 carbons.
  • Mechanism: The molecular ion undergoes a 6-membered ring transition state.[4]

  • Process: A

    
    -hydrogen from the propyl chain transfers to the ether oxygen.
    
  • Cleavage: The

    
     bond breaks.[5]
    
  • Result: Formation of a stable 4-chlorophenol radical cation (

    
     128) and a neutral chloropropene/cyclopropane species.
    
Pathway B: -Cleavage and Charge Retention

Direct cleavage of the ether bond can retain the charge on either side.

  • Phenoxy Retention: Yields the 4-chlorophenoxy cation (

    
     127).
    
  • Alkyl Retention: Yields the 3-chloropropyl cation (

    
     77). Note that 
    
    
    
    77 is usually associated with a phenyl ring (
    
    
    ), but in this specific molecule, the 3:1 isotope ratio at m/z 77/79 confirms it is the chlorinated alkyl chain (
    
    
    ), not a phenyl ring.
Pathway C: Inductive Cleavage (Aryl Cation)

The oxygen pulls electrons, leading to the heterolytic cleavage of the


 bond.
  • Result: Formation of the 4-chlorophenyl cation (

    
     111/113).
    

Visualization: Fragmentation Logic Flow

The following diagram maps the decision tree for the ionized molecule, highlighting the competition between charge retention on the aromatic ring vs. the alkyl chain.

Fragmentation M Molecular Ion (M+) m/z 204, 206, 208 (9:6:1 Ratio) TS 6-Membered Transition State (McLafferty) M->TS Gamma-H Transfer AlkylCat 3-Chloropropyl Cation m/z 77, 79 (Isotope Ratio 3:1) M->AlkylCat Alpha-Cleavage Phenoxy 4-Chlorophenoxy Radical (Neutral) M->Phenoxy EtherCleave Inductive Cleavage (C-O Bond) M->EtherCleave Phenol 4-Chlorophenol Radical Cation m/z 128, 130 (Base Peak Candidate) TS->Phenol Elimination NeutralAlkene Neutral Chloropropene (Lost) TS->NeutralAlkene ArylCat 4-Chlorophenyl Cation m/z 111, 113 EtherCleave->ArylCat Loss of O-Alkyl

Figure 1: Mechanistic flow of 3-(4-chlorophenoxy)propyl chloride fragmentation. Green nodes indicate high-stability ions; Red indicates alkyl fragments identifiable by isotope patterns.

Comparative Analysis: Target vs. Analogs

To validate the spectrum, it is useful to compare it against structural analogs. This "differential diagnosis" prevents misidentification.

FeatureTarget Molecule (Cl-Ph-O-Pr-Cl)Analog 1: 3-Phenoxypropyl chloride (No Aryl Cl)Analog 2: 1-Chloro-4-propoxybenzene (No Alkyl Cl)
Molecular Ion 204 (Triplet)170 (Doublet)170 (Doublet)
Base Peak 128 (Cl-Phenol)94 (Phenol)128 (Cl-Phenol)
Alkyl Fragment 77 (Cl-Propyl, 3:1 ratio)77 (Propyl-Cl, 3:1 ratio)43 (Propyl, No isotopes)
Key Distinction Double Cl Isotope Pattern Single Cl Pattern (Alkyl only) Single Cl Pattern (Aryl only)

Critical Insight: If you observe


 43 (Propyl) instead of 

77 (Chloropropyl), your synthesis likely failed to install the terminal chloride, or you have the non-chlorinated alkyl analog.

Experimental Protocol: GC-MS Validation

To replicate these results, use the following protocol designed to minimize thermal degradation of the ether linkage.

Instrument Setup
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temp: 230°C (Do not exceed 250°C to prevent ether pyrolysis).

Chromatographic Method[9]
  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 at 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • Solvent Delay: 2.5 min (Essential to protect filament from solvent front).

Data Processing (Self-Validation Steps)
  • Extract Ion Chromatogram (EIC): Extract

    
     204, 206, and 208. They must co-elute perfectly.
    
  • Ratio Check: Verify the intensity ratio of 204:206 is approximately 100:65.

  • Background Subtraction: Subtract the baseline at the peak edges to remove column bleed (

    
     207 from siloxanes) which can interfere with the 
    
    
    
    peak.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5] National Institute of Standards and Technology.[6][7][8] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

IR spectrum analysis ether stretch vs alkyl chloride stretch in chloropropoxy benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis: Ether Stretch vs. Alkyl Chloride Stretch in Chloropropoxy Benzenes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chloropropoxy benzenes (e.g., 1-chloro-3-phenoxypropane) serve as critical linkers in the synthesis of neuroleptic drugs and beta-blockers.[1] In process analytical technology (PAT) and quality control, distinguishing the ether linkage (


) from the terminal alkyl chloride (

) is a frequent challenge due to spectral congestion in the fingerprint region.

This guide provides a definitive technical comparison between the Aryl-Alkyl Ether Stretch and the Alkyl Chloride Stretch .[1] It establishes a self-validating workflow to distinguish these moieties, specifically addressing the interference caused by Aromatic C-H Out-of-Plane (OOP) bending modes.

Theoretical Framework

To accurately interpret the spectrum, we must apply Hooke’s Law to the vibrational modes. The frequency of vibration (


) is inversely proportional to the reduced mass (

) of the atoms involved.


  • Ether Linkage (

    
    ):  Involves Oxygen (16 amu) and Carbon (12 amu).[1] The bond constant (
    
    
    
    ) is high due to the partial double-bond character derived from resonance with the benzene ring. This results in a higher energy absorption (
    
    
    ).[1]
  • Alkyl Chloride (

    
    ):  Involves Chlorine (35/37 amu) and Carbon (12 amu).[1] The large mass of the chlorine atom significantly increases the reduced mass, shifting the absorption to a much lower frequency (
    
    
    
    ).
Molecular Visualization of Vibrational Modes

G cluster_0 Chloropropoxy Benzene Structure Benzene Benzene Ring (Ar) Oxygen Oxygen (Ether Link) Benzene->Oxygen Ar-O Stretch (High k, High ν) Propyl Propyl Chain (CH2-CH2-CH2) Oxygen->Propyl O-R Stretch Chlorine Chlorine (Halogen) Propyl->Chlorine C-Cl Stretch (High μ, Low ν)

Figure 1: Structural segmentation of vibrational modes.[1] The Ar-O bond possesses partial double-bond character, distinguishing it from the aliphatic C-Cl bond.[1]

Comparative Analysis: Ether vs. Chloride

The following table summarizes the diagnostic bands required for identification.

FeatureAryl-Alkyl Ether Stretch (

)
Alkyl Chloride Stretch (

)
Primary Frequency 1230 – 1275 cm⁻¹ (Asymmetric)600 – 800 cm⁻¹
Secondary Frequency 1020 – 1075 cm⁻¹ (Symmetric)N/A (Fundamental only)
Intensity Very Strong (Dipole moment change is large)Medium to Strong
Band Shape Sharp, distinctOften broad or split (Rotational Isomers)
Interference Minimal (Distinct from C-C ring stretch)High (Overlaps with Ar-H OOP bends)
Diagnostic Value Primary Confirmation of linker attachmentSecondary Confirmation of halogen presence
The "Interference Zone" (600–800 cm⁻¹)

The most critical analytical challenge is distinguishing the C-Cl stretch from the Aromatic Out-of-Plane (OOP) bending modes.[1]

  • Rotational Isomerism: The propyl chain allows the C-Cl bond to exist in trans (

    
    ) and gauche (
    
    
    
    ) conformations.
    • Trans conformers absorb at higher frequencies (~720–760 cm⁻¹).[1]

    • Gauche conformers absorb at lower frequencies (~650–700 cm⁻¹).[1]

    • Result: You will often see two bands for the C-Cl stretch, not one.[1]

  • Aromatic Masking: Monosubstituted benzene rings (typical in these precursors) show two intense OOP bands at ~690 cm⁻¹ and ~750 cm⁻¹ .[1] These often perfectly overlay the C-Cl stretches.[1]

Experimental Protocol

To resolve these overlapping bands, a standard transmission experiment is often insufficient. The following protocol utilizes Attenuated Total Reflectance (ATR) with specific parameters to maximize resolution in the fingerprint region.

Materials & Setup[1][2]
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for linearity, or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Crystal: Diamond or ZnSe (Zinc Selenide).[1] Note: Diamond is preferred for durability, but ZnSe offers slightly better throughput in the low-wavenumber region (600-700 cm⁻¹).[1]

Step-by-Step Workflow
  • Background Collection:

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Critical: Ensure the crystal is completely dry. Water vapor bands (rotation-vibration) interfere significantly in the fingerprint region.[1]

  • Sample Application:

    • Apply 10-20 µL of the neat chloropropoxy benzene liquid to the crystal.

    • Ensure full coverage of the "puck" (active area).

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ .

      • Why: Standard 4 cm⁻¹ resolution may merge the sharp Aromatic OOP band at 750 cm⁻¹ with the broader C-Cl trans stretch nearby.[1] Higher resolution is required to see the shoulder or split.

    • Scans: 64 scans (to improve Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Perform a baseline correction (linear).[1]

Data Interpretation Logic

Use this decision tree to assign peaks correctly. Do not rely on a single peak position; use the presence/absence of correlated bands.

DecisionTree Start Start Analysis CheckEther Check 1230-1275 cm⁻¹ (Strong Band?) Start->CheckEther EtherYes Ether Link Confirmed (Ar-O-R present) CheckEther->EtherYes Yes EtherNo STOP: Linker Missing CheckEther->EtherNo No CheckFingerprint Analyze 600-800 cm⁻¹ EtherYes->CheckFingerprint ArOOP Identify Sharp Bands @ ~690 & ~750 cm⁻¹ (Monosubstituted Benzene) CheckFingerprint->ArOOP FindCCl Look for Broad/Split Bands Between 650-730 cm⁻¹ ArOOP->FindCCl Decision Are there EXTRA bands not accounted for by Ar-OOP? FindCCl->Decision Confirmed C-Cl Stretch Confirmed Decision->Confirmed Yes Ambiguous Ambiguous: Run Raman or Mass Spec Decision->Ambiguous No

Figure 2: Logic flow for spectral assignment. Note that the C-Cl assignment is a process of elimination against the Aromatic OOP bands.

Key Diagnostic Check

If the band at ~1245 cm⁻¹ (Ether) is present, but the region 600-800 cm⁻¹ only shows two sharp peaks at 690 and 750 cm⁻¹, the alkyl chloride may be hydrolyzed or missing. A valid chloropropoxy benzene spectrum must show complexity (shoulders or additional peaks) in the 600-800 cm⁻¹ region beyond the standard aromatic pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for fundamental frequency assignments).

  • Chemistry LibreTexts. (2025).[1] Infrared Spectroscopy Absorption Table. Link

  • Spectroscopy Online. (2020).[1] The C-O Bond III: Ethers By a Knockout. Link

  • PubChem. (2025).[1][2] 1-Chloro-3-phenoxypropane Spectral Data. National Library of Medicine.[1] Link

  • Mizushima, S., et al. (1950). Rotational Isomerism in Chloro-compounds. Journal of Chemical Physics. (Foundational physics on C-Cl gauche/trans splitting).

Sources

Comparative Guide: Reactivity of 3-Chloropropyl Ethers vs. 3-Bromopropyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of molecular linkers, PROTACs, and ether-based scaffolds, the choice between 3-chloropropyl ethers (3-CPE) and 3-bromopropyl ethers (3-BPE) is a critical decision point that balances reactivity against stability and cost .

  • 3-Bromopropyl Ethers: The "High-Performance" option. They exhibit superior reaction rates in nucleophilic substitutions (

    
    ) and metallation, making them ideal for small-scale discovery chemistry where yield and speed are paramount. However, they possess lower thermal stability and higher susceptibility to light-induced degradation.
    
  • 3-Chloropropyl Ethers: The "Scalable" option. They offer robust stability and lower raw material costs. While kinetically slower, their reactivity can be modulated via catalytic activation (e.g., Finkelstein conditions), making them preferred for large-scale process chemistry where impurity profiles must be strictly controlled.

Mechanistic Foundation

The divergent behaviors of these two classes stem from fundamental differences in the carbon-halogen bond.

Bond Parameters & Leaving Group Ability[1]

The reactivity difference is quantified by the Bond Dissociation Energy (BDE) and the leaving group ability, which correlates with the


 of the conjugate acid.
ParameterC-Cl Bond (3-CPE)C-Br Bond (3-BPE)Impact on Reactivity
Bond Length ~1.78 Å~1.93 ÅLonger bonds are weaker and easier to break.
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molC-Br is ~13 kcal/mol weaker , lowering the activation energy for cleavage.
Leaving Group (

of HX)
-7 (

)
-9 (

)
Bromide is a better leaving group, stabilizing the transition state in

reactions.
Polarizability ModerateHighHigh polarizability of Br facilitates "soft" nucleophilic attacks.
The "Neighboring Group" Effect

In 3-alkoxypropyl halides, the ether oxygen at the


-position can participate in intramolecular coordination  with incoming metal cations (e.g., 

,

).
  • Effect: This coordination stabilizes organometallic intermediates (e.g., Grignard reagents), making 3-haloethers uniquely stable compared to their non-ether analogs.

Reactivity Profiles

Nucleophilic Substitution ( )

In standard alkylation reactions (e.g., reacting with amines, phenols, or thiols), 3-BPEs react significantly faster than 3-CPEs.

  • 3-BPE: Reacts readily at room temperature or mild heating (

    
    ) with weak nucleophiles (
    
    
    
    base).
  • 3-CPE: Often requires elevated temperatures (

    
    ), stronger bases (
    
    
    
    ,
    
    
    ), or the addition of an iodide catalyst (KI/NaI) to proceed at a practical rate.

Experimental Insight: In a competitive reaction with a secondary amine, the 3-BPE will reach full conversion within 2-4 hours, whereas the 3-CPE may require 12-24 hours or remain incomplete without forcing conditions.

Metallation (Grignard & Lithiation)

Formation of the metallated species (


) is a common application for these linkers.
  • Initiation: 3-BPEs initiate Grignard formation easily with standard magnesium turnings. 3-CPEs are notoriously difficult to initiate, often requiring "Rieke Magnesium" or activation with

    
     or 
    
    
    
    .
  • Wurtz Coupling (Side Reaction): The high reactivity of 3-BPEs poses a risk of homocoupling (dimerization) during Grignard formation.

    • Risk:[1][2]

      
      
      
    • Mitigation: 3-CPEs are less prone to this side reaction due to the stronger C-Cl bond, allowing for cleaner formation of the organometallic species once initiated.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the appropriate halide based on the synthetic goal.

ReactivityLogic Start Target Transformation Route1 Nucleophilic Substitution (SN2) Start->Route1 Route2 Organometallic Formation (Grignard/Lithium) Start->Route2 SN2_Decision Is the Nucleophile Sensitive to Heat? Route1->SN2_Decision Metal_Decision Scale & Coupling Risk Route2->Metal_Decision Use_Br Use 3-Bromopropyl Ether (Fast, Mild Temp) SN2_Decision->Use_Br Yes (e.g. Proteins) Use_Cl_Cat Use 3-Chloropropyl Ether + NaI (Finkelstein) SN2_Decision->Use_Cl_Cat No (Robust Substrate) Use_Cl_Mg Use 3-Chloropropyl Ether (Low Homocoupling, Hard Initiation) Metal_Decision->Use_Cl_Mg Large Scale / High Purity Use_Br_Mg Use 3-Bromopropyl Ether (Easy Initiation, Slow Addition req.) Metal_Decision->Use_Br_Mg Small Scale / Speed

Caption: Decision matrix for selecting 3-haloalkyl ethers based on reaction type and constraints.

Experimental Protocols

Protocol A: Alkylation of a Phenol (Comparative)

Objective: Attach a 3-alkoxypropyl linker to a phenol.

Step3-Bromopropyl Ether (Standard)3-Chloropropyl Ether (Activated)
1. Solvation Dissolve Phenol (1.0 eq) in DMF (0.2 M).Dissolve Phenol (1.0 eq) in DMF (0.2 M).
2. Base Add

(1.5 eq). Stir 15 min.
Add

(1.5 eq) OR

+ NaI (0.1 eq) .
3. Addition Add 3-BPE (1.1 eq).Add 3-CPE (1.2 eq).
4. Reaction Heat to 60°C for 2-4 hours.Heat to 90°C for 12-16 hours.
5. Workup Dilute with EtOAc, wash with water/brine.Same workup.
Note Reaction is clean; minimal elimination.NaI acts as a catalyst (Finkelstein in situ), converting Cl to I transiently.
Protocol B: Preparation of 3-Alkoxypropylmagnesium Halide

Objective: Generate the Grignard reagent for addition to a ketone.

Safety Note: Grignard formation is exothermic. Ensure anhydrous conditions.

  • Equipment: Flame-dried 3-neck flask, reflux condenser,

    
     atmosphere.
    
  • Magnesium Activation:

    • For Bromide: Use standard Mg turnings (1.2 eq). Iodine crystal (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) may be added to initiate.
      
    • For Chloride: Use Rieke Magnesium or mechanically activated Mg turnings. Add a few drops of 1,2-dibromoethane (entrainment method) to clean the Mg surface.

  • Initiation:

    • Dissolve the 3-haloether in anhydrous THF (1.0 M).

    • Add 5-10% of the solution to the Mg. Heat gently.

    • Observation: Turbidity and exotherm indicate initiation. (Much faster for Br).

  • Addition:

    • For Bromide: Add remaining solution dropwise and slowly to maintain gentle reflux. Critical: Fast addition leads to Wurtz coupling (dimerization).

    • For Chloride: Addition can be faster as coupling is less favorable. Maintain reflux.

  • Titration: Titrate an aliquot with salicylaldehyde phenylhydrazone to determine precise concentration before use.

References

  • Nucleophilic Substitution Trends: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Finkelstein Reaction Mechanism: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • Grignard Preparation & Stability: Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews.

  • Wurtz Coupling Side Reactions: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-(3-chloropropoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloro-4-(3-chloropropoxy)benzene, a halogenated organic compound. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection by explaining the causality behind each critical step.

Hazard Identification and Compound Profile

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. While specific toxicological data for 1-Chloro-4-(3-chloropropoxy)benzene is limited, a robust hazard assessment can be constructed by examining data from structurally analogous compounds, such as 1-Chloro-4-(3-chloropropyl)benzene. This proactive approach allows us to anticipate risks and implement appropriate safety measures.

The presence of carbon-chlorine bonds categorizes this compound as a halogenated organic compound, a class of chemicals known for its potential environmental persistence and specific disposal requirements under federal regulations[1][2][3].

Table 1: Physicochemical and Hazard Data (Analog: 1-Chloro-4-(3-chloropropyl)benzene) | Property | Value / Classification | Source | | :--- | :--- | :--- | | Molecular Formula | C₉H₁₀Cl₂ | PubChem[4] | | Molecular Weight | 189.08 g/mol | PubChem[4] | | GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ECHA C&L Inventory[4] | | GHS Pictogram |


| GHS |
| Regulatory Class  | Halogenated Organic Compound (HOC) | EPA[2][3] |

The GHS classifications indicate that the primary immediate risks are irritant-related. Therefore, all handling and disposal procedures must be predicated on preventing direct contact and inhalation[4].

The Regulatory Imperative: Why Special Disposal is Required

1-Chloro-4-(3-chloropropoxy)benzene falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) due to its classification as a halogenated organic compound. The EPA regulates these substances stringently because their improper disposal can lead to the contamination of soil and groundwater. Many halogenated organics are persistent, resisting natural degradation and potentially bioaccumulating in the environment[1][5].

Disposal methods must adhere to specific federal and local regulations that govern hazardous waste. Disposing of this chemical down the drain or in standard waste streams is a serious regulatory violation and poses a significant environmental threat. The goal of the prescribed disposal protocol is the complete destruction of the hazardous molecule.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system to ensure safety and compliance from the point of waste generation to its final disposition.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation[4].

  • Hand Protection: Wear chemically resistant gloves, such as Viton® or nitrile. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[6].

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.

  • Work Area: Conduct all transfers of waste in a well-ventilated area, preferably inside a certified chemical fume hood[7].

Step 2: Waste Segregation and Collection

The principle of waste segregation is critical in a laboratory setting. Halogenated organic waste must never be mixed with non-halogenated solvent waste.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Container Material: The container must be made of a material compatible with the chemical, such as glass or polyethylene, with a secure, tight-fitting screw cap[7].

  • Collection: Collect all waste containing 1-Chloro-4-(3-chloropropoxy)benzene, including rinsate from cleaning contaminated glassware, directly into this designated container.

Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. Disposal facilities use different treatment technologies for these two categories; cross-contamination can result in the rejection of the entire waste drum.

Step 3: Container Labeling

Proper labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a Northwestern University Hazardous Waste Label.

  • Complete All Fields: Write out the full chemical name, "1-Chloro-4-(3-chloropropoxy)benzene," and list any other components. Do not use abbreviations.

  • Indicate Hazards: Mark the appropriate hazard boxes on the label based on the GHS warnings (Irritant).

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the laboratory, away from ignition sources and incompatible materials[7].

  • Arrange for Pickup: Once the container is 3/4 full or within 150 days of the start date on the label, request a waste pickup from the licensed professional waste disposal service contracted by the university[7].

  • Method of Destruction: The required and accepted method for final disposal of halogenated organic compounds is high-temperature incineration [1][8].

Causality: High-temperature incineration (typically >1000°C) in a specialized facility is necessary to ensure the complete thermal destruction of the carbon-halogen bonds. These facilities are equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride), preventing their release into the atmosphere[1][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Chloro-4-(3-chloropropoxy)benzene.

G Workflow for Disposal of 1-Chloro-4-(3-chloropropoxy)benzene cluster_prep Preparation & Handling cluster_collection Collection & Labeling cluster_disposal Storage & Final Disposal cluster_prohibited Prohibited Actions A Identify Waste as Halogenated Organic B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B X1 NO Drain Disposal X2 NO Mixing with Non-Halogenated Waste X3 NO Evaporation in Hood C Work in Ventilated Area (Chemical Fume Hood) B->C D Select Dedicated 'Halogenated Waste' Container C->D Transfer Waste E Collect Waste Chemical and Associated Rinsate D->E F Securely Cap & Label Container with Full Chemical Name E->F G Store in Secondary Containment in Satellite Accumulation Area F->G Store Safely H Request Pickup from Licensed Hazardous Waste Contractor G->H I Final Disposition: High-Temperature Incineration H->I

Caption: Decision workflow for safe and compliant disposal.

Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact university safety officials.

  • Contain: For small, manageable spills, prevent the material from entering drains by creating a dike with absorbent material (e.g., vermiculite, sand)[9][10].

  • Absorb: Cover the spill with a non-combustible absorbent material.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Label and Dispose: Seal and label the container as described in Step 3 and arrange for disposal.

Conclusion

The proper disposal of 1-Chloro-4-(3-chloropropoxy)benzene is a multi-step process governed by the principles of chemical hazard awareness, regulatory compliance, and environmental protection. By adhering to this protocol of segregation, proper labeling, and professional incineration, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of scientific responsibility.

References

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